6-Ethylpyrimidine-2,4(1h,3h)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUXMZDHLUUPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289007 | |
| Record name | 6-Ethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15043-03-5 | |
| Record name | 15043-03-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Ethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Ethylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethylpyrimidine-2,4(1H,3H)-dione, also known as 6-ethyluracil, is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of the nucleobase uracil, it holds potential for investigation as an antimetabolite, with possible applications in antiviral and anticancer therapies. A thorough understanding of its physicochemical properties is fundamental for its synthesis, formulation, and the interpretation of its biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Molecular Weight | 140.14 g/mol | - |
| Melting Point | 309-311 °C | Experimental value.[1] |
| Boiling Point | 360.5 ± 44.0 °C (Predicted) | Predicted using ChemSpider. This is a high-temperature prediction and the compound may decompose before boiling. |
| Solubility (in water) | 1.95 g/L at 25°C (Predicted) | Predicted using ChemAxon's Aqueous Solubility Predictor.[2][3][4][5][6] Indicates moderate aqueous solubility. |
| pKa (acidic) | 8.95 ± 0.10 (Predicted) | Predicted using MarvinSketch. Refers to the acidity of the N-H proton at position 3. |
| pKa (basic) | -4.23 ± 0.29 (Predicted) | Predicted using MarvinSketch. Refers to the basicity of the pyrimidine ring nitrogens. |
| logP | 0.35 (Predicted) | Predicted using Molinspiration.[7][8][9][10] A low logP value suggests good hydrophilicity, consistent with the predicted aqueous solubility. |
| Appearance | White crystalline solid.[1] | Based on observations from synthetic procedures of similar compounds. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide generalized yet detailed methodologies for the key experiments cited, which are standard procedures for the characterization of pyrimidine derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of ethyl 3-oxopentanoate with urea in the presence of a base, a method analogous to the well-established Biginelli reaction.[1]
Materials:
-
Ethyl 3-oxopentanoate
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Water
-
Ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To this solution, add one molar equivalent of ethyl 3-oxopentanoate and two molar equivalents of urea.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid to a pH of approximately 2-3. This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it sequentially with cold water, ethanol, and ether to remove unreacted starting materials and byproducts.
-
Drying and Characterization: Dry the resulting white solid in a vacuum oven. The purity of the synthesized this compound can be confirmed by measuring its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Recrystallization from water or an appropriate solvent system can be performed for further purification if necessary.[1]
The following diagram illustrates the workflow for the synthesis of this compound.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10)
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry, purified this compound.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the block at a rate of 10-20 °C/min initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min to ensure accurate determination.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (e.g., 1-2 °C) is indicative of high purity.
Determination of Aqueous Solubility
The shake-flask method is a standard protocol for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of PBS (pH 7.4).
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard calibration curve. The concentration obtained represents the thermodynamic solubility.
Determination of pKa
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water (or a co-solvent system if solubility is low).
-
Titration: Titrate the solution with the standardized NaOH solution, recording the pH value after each incremental addition of the titrant. For determining the basic pKa, the compound would first be protonated with a standardized HCl solution and then titrated with NaOH.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
Determination of logP
The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (logP).
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Shaker
-
Analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the n-octanol phase to a centrifuge tube.
-
Equilibration: Shake the tube for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Biological Context and Signaling Pathways
Pyrimidine-2,4(1H,3H)-dione derivatives, as analogs of endogenous pyrimidines, often exert their biological effects by interfering with nucleic acid metabolism. This is a common mechanism of action for many anticancer and antiviral drugs.
General Mechanism of Action: Inhibition of Nucleic Acid Synthesis
Many pyrimidine analogs, after intracellular activation to their nucleotide forms, can inhibit key enzymes involved in the de novo synthesis of pyrimidine nucleotides or be incorporated into DNA and RNA, leading to chain termination and cellular apoptosis. A primary target is often Thymidylate Synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.
The following diagram illustrates a generalized pathway of how a pyrimidine analog like this compound, upon conversion to its active form, can inhibit DNA synthesis.
Conclusion
This technical guide has provided a detailed overview of the core physicochemical properties of this compound, along with comprehensive, generalized experimental protocols for their determination. The presented data, including both experimental and predicted values, offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. The discussion of the potential biological mechanism of action, typical for pyrimidine analogs, provides a conceptual framework for further investigation into the therapeutic potential of this compound. A thorough characterization of its physicochemical profile is the first critical step in unlocking its potential as a bioactive agent.
References
- 1. jppres.com [jppres.com]
- 2. Solubility prediction [cdb.ics.uci.edu]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. chemaxon.com [chemaxon.com]
- 5. chemaxon.com [chemaxon.com]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 8. Calculation of molecular properties [molinspiration.com]
- 9. Molinspiration Cheminformatics [molinspiration.com]
- 10. jyoungpharm.org [jyoungpharm.org]
An In-depth Technical Guide on the Synthesis and Characterization of 6-Ethyluracil
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-ethyluracil, a substituted pyrimidine derivative of interest to researchers, scientists, and professionals in drug development. The document details a common synthetic route, outlines the necessary experimental protocols, and describes the analytical techniques for thorough characterization, with comparative data from the closely related and well-documented 6-methyluracil.
Synthesis of 6-Ethyluracil
The synthesis of 6-ethyluracil is most commonly achieved through a condensation reaction between urea and a β-keto ester, specifically ethyl 3-oxopentanoate. This method is a variation of the well-established Biginelli reaction for pyrimidine synthesis.
A reported synthesis involves the reaction of urea (69.4 mmol) and ethyl 3-oxopentanoate (34.7 mmol) in the presence of sodium ethoxide (40.0 mmol) in ethanol.[1] This reaction yields 6-ethyluracil as white crystals.[1]
Experimental Protocol: Synthesis of 6-Ethyluracil
The following protocol is based on a reported synthesis of 6-ethyluracil and general procedures for the synthesis of 6-substituted uracils.[1]
Materials:
-
Urea
-
Ethyl 3-oxopentanoate
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (concentrated)
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea followed by the dropwise addition of ethyl 3-oxopentanoate with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Precipitation: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath. Carefully acidify the cooled solution with concentrated hydrochloric acid to precipitate the crude 6-ethyluracil.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from water or ethanol to yield pure 6-ethyluracil.[1]
Synthesis Workflow
Caption: Chemical synthesis workflow for 6-ethyluracil.
Characterization of 6-Ethyluracil
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 6-ethyluracil. This typically involves a combination of physical and spectroscopic techniques.
Physical Properties
| Property | Value | Reference |
| Appearance | White crystals | [1] |
| Melting Point | 309-311 °C | [1] |
| Purity (HPLC) | 99% | [1] |
| Yield | Not explicitly stated for 6-ethyluracil, but a similar synthesis of 6-methyluracil reports a yield of 71-77%.[2] | [1][2] |
Spectroscopic Analysis
2.2.1. Infrared (IR) Spectroscopy
The IR spectrum of 6-ethyluracil is expected to show characteristic absorption bands for the functional groups present in the molecule. Based on the analysis of 6-methyluracil, the following vibrations are anticipated[3]:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching | 3200-3000 |
| C-H stretching (ethyl group) | 3000-2850 |
| C=O stretching (carbonyl groups) | 1750-1650 |
| C=C stretching | 1650-1600 |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of 6-ethyluracil is expected to show signals corresponding to the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the C5-H proton, and broad singlets for the N1-H and N3-H protons.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the two carbons of the ethyl group.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of 6-ethyluracil and to study its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M]⁺ would correspond to the molecular weight of 6-ethyluracil (C₆H₈N₂O₂), which is 140.14 g/mol .
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While the crystal structure of 6-ethyluracil has not been specifically reported, studies on 6-methyluracil have revealed polymorphic forms with layered structures held together by N-H···O hydrogen bonds, forming centrosymmetric dimers.[3] A similar hydrogen bonding pattern and crystal packing would be anticipated for 6-ethyluracil.
Characterization Workflow
Caption: Workflow for the characterization of 6-ethyluracil.
Conclusion
This technical guide has outlined a reliable method for the synthesis of 6-ethyluracil and a comprehensive strategy for its characterization. The condensation of urea and ethyl 3-oxopentanoate provides a direct route to this pyrimidine derivative. Its identity, purity, and structure can be unequivocally confirmed through a combination of physical measurements and spectroscopic techniques, with further structural details elucidated by crystallographic analysis. The data and protocols presented herein serve as a valuable resource for researchers engaged in the synthesis and study of uracil derivatives for potential applications in medicinal chemistry and drug development.
References
A Technical Guide to the Spectroscopic Profile of 6-Alkylpyrimidine-2,4(1H,3H)-diones: A Case Study of 6-Methylpyrimidine-2,4(1H,3H)-dione
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, and its derivatives are a cornerstone of medicinal chemistry and drug development. Their structural similarity to nucleobases allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities. The substituent at the 6-position of the pyrimidine ring plays a crucial role in modulating this activity. This technical guide provides an in-depth look at the spectroscopic characteristics of 6-alkylpyrimidine-2,4(1H,3H)-diones, using 6-methylpyrimidine-2,4(1H,3H)-dione as a primary example. Understanding the NMR, IR, and Mass Spectrometry data is fundamental for the unambiguous identification, purity assessment, and structural elucidation of these compounds in research and development settings.
Spectroscopic Data of 6-Methylpyrimidine-2,4(1H,3H)-dione
The following tables summarize the key spectroscopic data for 6-Methylpyrimidine-2,4(1H,3H)-dione.
Table 1: ¹H NMR Spectroscopic Data for 6-Methylpyrimidine-2,4(1H,3H)-dione
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.708 | s | 1H | N(1)H |
| 5.580 | s | 1H | C(5)H |
| 2.143 | s | 3H | C(6)CH₃ |
| 10.131 | br. s. | 1H | N(3)H |
Solvent: CDCl₃/TMS[1] Note: In DMSO-d₆, the N(3)H proton appears as a broad singlet at approximately 10.131 ppm.[1]
Table 2: ¹³C NMR Spectroscopic Data for 6-Methylpyrimidine-2,4(1H,3H)-dione
| Chemical Shift (δ) ppm | Assignment |
| 163.46 | C(4) |
| 153.46 | C(2) |
| 149.96 | C(6) |
| 100.26 | C(5) |
| 18.53 | C(6)CH₃ |
Solvent: CDCl₃/TMS[1]
Table 3: IR Spectroscopic Data for 6-Methylpyrimidine-2,4(1H,3H)-dione
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400-3000 | N-H stretching |
| ~1700-1650 | C=O stretching (amide I band) |
| ~1650-1600 | C=C stretching |
| ~1500-1400 | N-H bending |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).
Table 4: Mass Spectrometry Data for 6-Methylpyrimidine-2,4(1H,3H)-dione
| m/z | Interpretation |
| 126 | [M]⁺ (Molecular Ion) |
Method: Electron Ionization (EI)[2][3][4]
Experimental Protocols
The following sections describe generalized experimental procedures for the synthesis and spectroscopic analysis of 6-alkylpyrimidine-2,4(1H,3H)-diones.
General Synthesis of 6-Alkylpyrimidine-2,4(1H,3H)-diones
A common method for the synthesis of 6-alkylpyrimidine-2,4(1H,3H)-diones involves the condensation of a β-ketoester with urea. For the synthesis of 6-methylpyrimidine-2,4(1H,3H)-dione, ethyl acetoacetate is typically used.
Procedure:
-
Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
Urea is added to the sodium ethoxide solution and stirred until dissolved.
-
Ethyl acetoacetate is then added dropwise to the reaction mixture.
-
The mixture is refluxed for several hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., water or ethanol) to yield pure 6-methylpyrimidine-2,4(1H,3H)-dione.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1] The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples are often prepared as KBr pellets or as a mull in Nujol. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed to determine the molecular weight and structural features of the compound.
Workflow for Synthesis and Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target compound like a 6-alkylpyrimidine-2,4(1H,3H)-dione.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
Crystal Structure Analysis of 6-Ethyluracil: A Case of Undetermined Structure
A comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of experimental data on the crystal structure of 6-ethyluracil. Despite the interest in uracil derivatives for their potential applications in drug development and biological research, the specific crystal structure of the 6-ethyl substituted variant has not been determined or reported.
This guide will address the current status of knowledge, outline the standard experimental procedures that would be used for such an analysis, and, in the absence of specific data for 6-ethyluracil, will provide an illustrative analysis of the closely related and well-documented compound, 6-methyluracil, to serve as a technical reference for researchers.
Current Status of 6-Ethyluracil Crystal Structure
Searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no entries for 6-ethyluracil. A thorough review of chemical and materials science literature also failed to locate any publications detailing its single-crystal X-ray diffraction analysis. While the synthesis of 6-ethyluracil has been reported, its solid-state structure remains uncharacterized.[1]
Standard Experimental Protocol for Crystal Structure Analysis
The determination of a novel crystal structure, such as that of 6-ethyluracil, would typically follow a well-established experimental workflow. This process is crucial for understanding the molecule's three-dimensional arrangement, intermolecular interactions, and solid-state properties.
2.1. Synthesis and Crystallization
The first step involves the synthesis of high-purity 6-ethyluracil. Following synthesis, single crystals suitable for X-ray diffraction must be grown. Common crystallization techniques include:
-
Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: Preparing a saturated solution of the compound at an elevated temperature and then slowly cooling it to induce crystallization.
2.2. Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, a single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
The positions and intensities of these diffracted spots are recorded by a detector. This data is then used to determine the unit cell dimensions and the arrangement of atoms within the unit cell.
2.3. Structure Solution and Refinement
The collected diffraction data is processed to solve the crystal structure. This involves determining the phases of the diffracted X-rays, which is often the most challenging part of the analysis. Modern crystallographic software employs direct methods or Patterson methods to solve the phase problem.
Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Below is a generalized workflow for crystal structure determination.
Illustrative Analysis: Crystal Structure of 6-Methyluracil
Due to the lack of data for 6-ethyluracil, we present the crystallographic data for a well-studied analog, 6-methyluracil. This compound is known to exist in multiple polymorphic forms. The data presented here corresponds to one of its determined structures and serves as an example of the type of information that would be obtained for 6-ethyluracil.
3.1. Crystallographic Data for 6-Methyluracil (Polymorph II)
The following table summarizes the crystallographic data for one of the polymorphic forms of 6-methyluracil.
| Parameter | Value |
| Chemical Formula | C₅H₆N₂O₂ |
| Formula Weight | 126.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 20.572 Å |
| b | 3.9052 Å |
| c | 14.811 Å |
| α | 90° |
| β | 110.95° |
| γ | 90° |
| Volume | 1111.4 ų |
| Z | 8 |
| Temperature | 293 K |
| Radiation | MoKα (λ = 0.71073 Å) |
| R-factor | 0.0582 |
Data sourced from the PubChem database for 6-methyluracil.[2]
3.2. Molecular and Crystal Structure Description
In the solid state, 6-methyluracil molecules are held together by a network of intermolecular hydrogen bonds. The primary interaction is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the uracil rings. These dimers then form layers, which are further stacked to build the three-dimensional crystal lattice. The planarity of the uracil ring and the nature of the substituent at the 6-position influence the packing arrangement and the stability of the resulting crystal structure.[3]
The logical relationship for the formation of the crystal structure from individual molecules can be visualized as follows:
Conclusion
While a definitive crystal structure analysis of 6-ethyluracil is not currently available, the established methodologies for crystallography provide a clear path for its future determination. The synthesis of high-quality single crystals and subsequent analysis by single-crystal X-ray diffraction would provide valuable insights into its solid-state conformation and intermolecular interactions. Until such a study is conducted, the crystal structure of closely related molecules, such as 6-methyluracil, can serve as a useful proxy for understanding the potential structural motifs and hydrogen bonding patterns that 6-ethyluracil might adopt. Researchers in drug development and materials science are encouraged to pursue the crystallographic characterization of 6-ethyluracil to fill this gap in the scientific literature.
References
In-Depth Technical Guide: Solubility and Stability of 6-Ethylpyrimidine-2,4(1H,3H)-dione in DMSO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility and stability of 6-Ethylpyrimidine-2,4(1H,3H)-dione in Dimethyl Sulfoxide (DMSO), a critical solvent in drug discovery and development. Due to the limited availability of public data for this specific compound, this document outlines standardized protocols for determining these properties and presents illustrative data.
Executive Summary
This compound is a heterocyclic compound belonging to the pyrimidine-dione class, a scaffold known for a wide range of biological activities.[1] Understanding its solubility and stability in DMSO is paramount for accurate in vitro screening, compound management, and the development of reliable biological assays. This guide details experimental procedures for assessing kinetic and thermodynamic solubility, as well as chemical stability in DMSO, and provides insights into potential biological pathways associated with this class of compounds.
Solubility in DMSO
The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. In early drug discovery, solubility is often assessed under both kinetic and thermodynamic conditions.
Quantitative Solubility Data
The following tables present illustrative quantitative solubility data for this compound in DMSO and aqueous buffers. These values are representative and should be confirmed experimentally.
Table 1: Kinetic Solubility of this compound
| Parameter | Value | Method |
| Kinetic Solubility (PBS, pH 7.4) | >60 µg/mL | Nephelometry |
| DMSO Stock Concentration | 10 mM | - |
| Incubation Time | 2 hours | - |
| Temperature | 25°C | - |
Table 2: Thermodynamic Solubility of this compound
| Parameter | Value | Method |
| Thermodynamic Solubility (PBS, pH 7.4) | To be determined | Shake-Flask |
| Incubation Time | 24 - 72 hours | - |
| Temperature | 25°C | - |
| Analysis | HPLC-UV | - |
Experimental Protocols for Solubility Determination
Kinetic solubility is a high-throughput method used to determine the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer.[2][3]
Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Addition of Aqueous Buffer: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at 25°C for 2 hours.[2]
-
Measurement: Measure the light scattering of each well using a nephelometer to detect the formation of a precipitate.[2][3]
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is observed.
Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is considered the gold standard for solubility determination.[4][5]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Agitate the suspension at 25°C for 24 to 72 hours to ensure equilibrium is reached.[4]
-
Separation of Undissolved Solid: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
-
Data Analysis: The thermodynamic solubility is the measured concentration of the saturated solution.
Stability in DMSO
The stability of compounds in DMSO is crucial for maintaining the integrity of screening libraries and ensuring the reliability of experimental results.[6][7] Instability can arise from factors such as water content, temperature, and freeze-thaw cycles.[7][8]
Quantitative Stability Data
The following table provides an illustrative stability profile for this compound in DMSO.
Table 3: Stability of this compound in DMSO
| Condition | Time Point | % Remaining | Method |
| Room Temperature (25°C) | 24 hours | >98% | HPLC-UV |
| Room Temperature (25°C) | 7 days | >95% | HPLC-UV |
| 4°C | 30 days | >99% | HPLC-UV |
| -20°C (3 Freeze-Thaw Cycles) | - | >99% | HPLC-UV |
Experimental Protocol for Stability Assessment
This protocol outlines a method to assess the chemical stability of this compound in DMSO over time and under different storage conditions.
Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials for storage under different conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 24 hours, 7 days, 30 days), remove an aliquot from each storage condition for analysis.
-
Freeze-Thaw Cycles: For the -20°C condition, subject a set of aliquots to a specified number of freeze-thaw cycles.[7]
-
Sample Analysis: Analyze the concentration and purity of this compound in each sample using a validated HPLC-UV method. An internal standard can be used to improve accuracy.[7]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Potential Signaling Pathways and Experimental Workflows
Derivatives of pyrimidine-2,4(1H,3H)-dione have been reported to interact with various biological targets, including protein kinases and DNA repair enzymes.[9][10][11]
Potential Signaling Pathways Targeted by Pyrimidine-2,4(1H,3H)-dione Derivatives.
Experimental Workflow for Solubility Assessment.
Experimental Workflow for DMSO Stability Assessment.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound in DMSO. While specific experimental data for this compound is not widely published, the standardized protocols presented here offer a robust methodology for its characterization. Accurate assessment of these physicochemical properties is a critical step in the successful progression of any small molecule drug discovery program.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. enamine.net [enamine.net]
- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrimidine-2,4-dione-1,2,3-triazole and furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids as potential anti-cancer agents: Synthesis, computational and X-ray analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
In Silico Prediction of 6-Ethylpyrimidine-2,4(1H,3H)-dione Bioactivity: A Technical Guide
Introduction
6-Ethylpyrimidine-2,4(1H,3H)-dione, a derivative of the uracil scaffold, belongs to a class of compounds with significant therapeutic potential. The pyrimidine-2,4(1H,3H)-dione core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial effects.[1] This technical guide provides an in-depth overview of the methodologies used for the in silico prediction of the bioactivity of this compound, leveraging data from structurally related compounds to inform predictive models. This document is intended for researchers, scientists, and professionals in drug development.
Predicted Bioactivities of the Pyrimidine-2,4(1H,3H)-dione Scaffold
Derivatives of pyrimidine-2,4(1H,3H)-dione have demonstrated a broad spectrum of biological activities. These findings suggest that this compound may exhibit similar properties. The primary bioactivities associated with this scaffold include:
-
Antimicrobial and Antifungal Activity: Various synthesized pyrimidine-2,4-dione derivatives have shown potential as anti-infective agents.[2][3]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of pyrimidine-2,4-dione derivatives against various cancer cell lines.[4][5][6] Some derivatives have been investigated as dual-target inhibitors, for example, of BRD4 and PLK1.[5]
-
Enzyme Inhibition: The pyrimidine-2,4-dione scaffold is a known inhibitor of various enzymes. For instance, derivatives have been shown to inhibit protoporphyrinogen IX oxidase (PPO), a key enzyme in herbicide action.[7][8] Others have demonstrated inhibitory activity against macrophage migration inhibitory factor (MIF) and d-dopachrome tautomerase (d-DT or MIF2), which are implicated in cancer.[9]
-
Antioxidant Activity: Some pyrimidine-2,4(1H,3H)-diones have been screened for their antioxidant potential.[3]
In Silico Bioactivity Prediction Workflow
The in silico prediction of bioactivity is a crucial first step in the drug discovery pipeline, enabling the prioritization of compounds for synthesis and experimental testing. A general workflow for predicting the bioactivity of a novel compound like this compound is depicted below.
Methodologies for In Silico Prediction
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is used to estimate the binding affinity and explore the binding mode of the ligand.
Experimental Protocol:
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using software like ChemDraw or Avogadro.
-
Grid Generation: A grid box is defined around the active site of the target protein.
-
Docking Simulation: Docking is performed using software such as AutoDock Vina or Schrödinger's Glide. The program samples different conformations of the ligand within the active site and scores them based on a scoring function.
-
Analysis of Results: The results are analyzed to identify the best binding pose, binding energy, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Molecular dynamics simulations can be further employed to study the stability of the ligand-protein complex.[10]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
Experimental Protocol:
-
Data Set Preparation: A dataset of compounds with known biological activity (e.g., IC50 values) and structural similarity to this compound is collected.
-
Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each compound in the dataset.
-
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a QSAR model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is evaluated using internal and external validation techniques.
-
Prediction for New Compound: The validated QSAR model is used to predict the biological activity of this compound.
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Experimental Protocol:
-
Pharmacophore Model Generation: A pharmacophore model is generated based on a set of active ligands or the ligand-binding site of a target protein.
-
Database Screening: The generated pharmacophore model is used to screen a database of compounds to identify molecules that match the pharmacophoric features.
-
Hit Optimization: The identified hits can be further optimized to improve their binding affinity and selectivity.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is essential to assess the drug-likeness of a compound. Various computational tools are available to predict these properties.
Experimental Protocol:
-
Input: The chemical structure of this compound is provided as input to an ADMET prediction server (e.g., SwissADME, protox-II).
-
Property Calculation: The server calculates various physicochemical properties and predicts ADMET parameters, including solubility, permeability, metabolic stability, and potential toxicity.
-
Analysis: The predicted properties are analyzed to assess the potential of the compound to become a successful drug.
Quantitative Bioactivity Data for Pyrimidine-2,4(1H,3H)-dione Derivatives
The following table summarizes quantitative bioactivity data for various pyrimidine-2,4(1H,3H)-dione derivatives from the literature. This data can be used to build and validate in silico models for predicting the bioactivity of this compound.
| Compound Class | Target/Assay | Bioactivity Metric | Value | Reference |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | MIF2 tautomerase activity | IC50 | 1.0 µM | [9] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (6g) | Nicotiana tabacum PPO (NtPPO) | Ki | 2.5 nM | [7] |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5c) | MCF-7 cell line (Anticancer) | IC50 | - | [10][11] |
| Pyrimidine-2-thione derivative (5a) | MCF-7 breast cancer cells | IC50 | 2.617 ± 1.6 µM | [12] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S7) | PARP-1 inhibition | IC50 | 3.61 ± 0.15 nM | [13] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S8) | MCF-7 cell line (Anticancer) | IC50 | 0.66 ± 0.05 µM | [13] |
| Dihydropyrimidinone derivative (4d) | Alkaline Phosphatase inhibition | IC50 | 1.271 µM | [14] |
| N-Benzothiazolyl-pyrimidine-2,4-dione (9F-5) | Tobacco PPO (mtPPO) | Ki | 0.0072 µM | [8] |
Potential Signaling Pathways
Based on the identified targets for pyrimidine-2,4(1H,3H)-dione derivatives, this compound could potentially modulate various signaling pathways. For instance, inhibition of MIF2 could impact the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.[9]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 7. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Herbicidal Activity, and QSAR of Novel N-Benzothiazolyl- pyrimidine-2,4-diones as Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-silico Molecular Docking and ADMET predictions of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-Dione Analogues as promising Antimicrobial, Antioxidant and Anticancer agents | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Substituted Pyrimidine-2,4-diones: Synthesis, Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-substituted pyrimidine-2,4-diones, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details their synthesis, diverse biological activities, and the experimental protocols utilized for their evaluation, serving as a valuable resource for researchers in drug discovery and development.
Introduction
Pyrimidine-2,4-diones, also known as uracils, are a fundamental scaffold in numerous biologically active molecules, including natural nucleosides.[1] The introduction of various substituents at the 6-position of the pyrimidine-2,4-dione ring has been shown to modulate their pharmacological properties, leading to the development of potent agents with a wide range of therapeutic applications.[1][2] These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, as well as inhibitors of specific enzymes and receptors.[2][3][4] This guide will delve into the key aspects of 6-substituted pyrimidine-2,4-diones, providing a structured summary of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Synthesis of 6-Substituted Pyrimidine-2,4-diones
The synthesis of 6-substituted pyrimidine-2,4-diones can be achieved through several strategic approaches. A common and versatile method involves the cyclization of a β-ketoester with urea or its derivatives. For instance, the synthesis of 6-methyluracil is a classic example, achieved by the condensation of ethyl acetoacetate and urea.
Modifications at the 6-position often start from a pre-formed uracil ring. One widely used precursor is 6-chlorouracil, which can undergo nucleophilic substitution reactions with various nucleophiles, such as anilines, to introduce a range of substituents.[5] Other synthetic strategies include the introduction of arylsulfanyl groups via lithiation or nucleophilic substitution, and the use of palladium-catalyzed cross-coupling reactions like the Stille reaction for the synthesis of derivatives such as 6-(naphthalen-1-yl)uracil.
Biological Activities and Quantitative Data
6-Substituted pyrimidine-2,4-diones exhibit a remarkable diversity of biological activities. The nature of the substituent at the 6-position plays a crucial role in determining the specific pharmacological profile and potency of the compound.
Anticancer Activity
Numerous 6-substituted pyrimidine-2,4-dione derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[2][6][7] Their mechanisms of action often involve the inhibition of key enzymes involved in DNA biosynthesis and cell cycle regulation.[2]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives | |||
| Compound S8 | MCF-7 | 0.66 ± 0.05 | |
| HCT116 | 2.76 ± 0.06 | ||
| 3,4-Dihydropyrimidin-2(1H)-one Derivatives | |||
| Compound 1d | U87 | 9.72 ± 0.29 | [7] |
| U251 | 13.91 ± 0.86 | [7] | |
| Compound 1h | U87 | 9.3 ± 0.81 | [7] |
| U251 | 14.01 ± 0.76 | [7] | |
| Compound 3d | U87 | 12.02 ± 0.5 | [7] |
| U251 | 6.36 ± 0.73 | [7] | |
| Compound 3g | U87 | 9.52 ± 0.81 | [7] |
| U251 | 7.32 ± 0.86 | [7] | |
| Pyridopyrimidine Derivatives | |||
| Compound 10c | Panc1 | 1.40 | [8] |
| Compound 10k (KRAS-G12D inhibition) | - | 0.009 | [8] |
| Thienopyrimidine Derivatives | |||
| Derivative 2 | MCF-7 | 0.013 | |
| Derivative 3 | MCF-7 | 0.023 | |
| Curcumin-pyrimidine Analogs | |||
| Analog 3b | MCF-7 | 4.95 ± 0.94 | |
| Analog 3g | MCF-7 | 0.61 ± 0.05 | |
| Pyrimidine-tethered Chalcone | |||
| B-4 | MCF-7 | 6.70 ± 1.02 | |
| Pyrimidine-5-carbonitrile | |||
| 10b | MCF-7 | 7.68 | |
| Cyanopyridone Derivatives | |||
| 5a | MCF-7 | 1.77 ± 0.10 | |
| 5e | MCF-7 | 1.39 ± 0.08 |
Anti-inflammatory Activity
Certain derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[9][10]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Plantanone B | 12.90–33.37 | 38.32–46.16 | |
| Celecoxib | 82 | 6.8 | |
| Rofecoxib | >100 | 25 | |
| Aspirin | 3.57 | 29.3 |
P2X7 Receptor Antagonism
A significant area of research has focused on the development of 6-substituted pyrimidine-2,4-diones as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain.[11][12]
| Compound/Derivative | Assay | IC50 (nM) | Reference |
| Trifluoromethyl-chloro benzoyl derivative 18m | EtBr uptake | 10 - 30 | [11][12] |
| Adamantyl carbonyl derivatives 19g-19i, 19k | EtBr uptake | 10 - 30 | [11][12] |
PARP-1 Inhibition
Derivatives of pyrimidine-2,4-diones fused with other ring systems, such as pyrano[2,3-d]pyrimidines, have emerged as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. PARP-1 inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.
| Compound | PARP-1 IC50 (nM) | Reference |
| Olaparib | 34 | [13] |
| Compound 8a (pyridopyridazinone) | 36 | [13] |
Antimicrobial Activity
Several 6-substituted pyrimidine-2,4-diones have demonstrated good to moderate antibacterial and antifungal activity.[2][4][5] The antimicrobial efficacy is influenced by the nature of the substituents, with derivatives bearing electron-donating groups on a phenyl ring at the 6-position showing better activity in some cases.[2]
| Compound | Organism | MIC (µg/mL) | Reference |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive & Gram-negative bacteria | 8 | [4] |
| C. albicans | 0.25 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of 6-substituted pyrimidine-2,4-diones.
General Synthesis of 6-Substituted Uracils via Nucleophilic Substitution
This protocol describes a general method for the synthesis of 6-anilinouracils from 6-chlorouracil.
Materials:
-
6-Chlorouracil
-
Substituted aniline
-
Ethanol
-
Oil bath
Procedure:
-
A mixture of 6-chlorouracil and the appropriate substituted aniline is heated at 150°C in an oil bath for 30 minutes.[5]
-
After cooling, the product is crystallized from ethanol.[5]
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells (e.g., cancer cell lines)
-
Complete growth medium
-
96-well plates
-
Pyrimidine derivatives (test compounds) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX-2 enzyme.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-2
-
Test inhibitors (pyrimidine derivatives)
-
96-well plate
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and then dilute to 10x the desired final test concentration with COX Assay Buffer.
-
Reaction Mix Preparation: For each well, prepare 80 µL of Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Assay Plate Setup: Add 10 µL of the diluted test inhibitor or solvent control to the appropriate wells of a 96-well plate. Add 80 µL of the Reaction Mix to each well.
-
Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to all wells except the blank.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.
P2X7 Receptor Antagonist Assay (Ethidium Bromide Uptake)
This assay measures the inhibition of P2X7 receptor-mediated pore formation by quantifying the uptake of the fluorescent dye ethidium bromide (EtBr).
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
96-well black, clear-bottom plate
-
Low-divalent cation solution
-
Test compounds (pyrimidine derivatives)
-
Ethidium bromide (EtBr)
-
BzATP (P2X7 receptor agonist)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-hP2X7R cells in a 96-well plate and culture overnight.
-
Cell Washing: Wash the cells with a low-divalent cation solution.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Agonist and Dye Addition: Add a solution containing ethidium bromide (final concentration 5 µM) and BzATP (final concentration 100 µM).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 525 nm and an emission wavelength of 605 nm every minute for 30 minutes.
-
Data Analysis: Calculate the rate of EtBr uptake and determine the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.[11]
PARP-1 Inhibition Assay (Colorimetric)
This assay measures the NAD-dependent addition of poly(ADP-ribose) to histones, a reaction catalyzed by PARP-1.
Materials:
-
96-well plate pre-coated with histones
-
Purified PARP-1 enzyme
-
Activated DNA template
-
Biotinylated NAD+
-
PARP assay buffer
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
Test inhibitors (pyrimidine derivatives)
-
Microplate reader
Procedure:
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the wells of the histone-coated plate.
-
Reaction Initiation: Add a master mix containing PARP-1 enzyme, activated DNA, biotinylated NAD+, and PARP assay buffer to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Addition: After another wash step, add the colorimetric HRP substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (pyrimidine derivatives)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[7]
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel that, upon activation, leads to cation influx, including Ca2+ and Na+, and K+ efflux.[14] This initial channel opening can lead to downstream events such as the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.[14] Prolonged activation can lead to the formation of a larger, non-selective pore, which can ultimately lead to cell death.[14]
PARP-1 Inhibition and Synthetic Lethality Workflow
PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of SSBs, which are converted to double-strand breaks (DSBs) during replication. The inability to repair these DSBs through the faulty HR pathway results in cell death, a concept known as synthetic lethality.
Conclusion
6-Substituted pyrimidine-2,4-diones represent a versatile and promising scaffold in medicinal chemistry. The extensive research into their synthesis and biological activities has led to the identification of potent lead compounds for a variety of diseases. This technical guide provides a consolidated resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing important biological pathways. The continued exploration of this chemical space is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based identification and characterisation of structurally novel human P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Rise of 6-Ethyluracil Derivatives: A New Frontier in Antimicrobial Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the diverse heterocyclic scaffolds explored, uracil and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] This technical guide delves into the discovery of novel 6-ethyluracil derivatives as potent antimicrobial agents, providing a comprehensive overview of their synthesis, in vitro activity, and structure-activity relationships. Detailed experimental protocols and visual workflows are presented to facilitate further research and development in this critical area.
Synthesis of Novel 6-Ethyluracil Derivatives
The synthetic pathway to novel 6-ethyluracil derivatives typically commences with the preparation of a key intermediate, 6-chloro-5-ethyluracil. This intermediate serves as a versatile precursor for the introduction of various substituents at the 6-position of the uracil ring, leading to a diverse library of compounds for antimicrobial screening.
A common synthetic route involves the treatment of 5-ethylbarbituric acid with phosphorus oxychloride in the presence of N,N-dimethylaniline to yield 5-ethyl-2,4,6-trichloropyrimidine.[3] Subsequent selective hydrolysis of the trichloropyrimidine derivative affords the desired 6-chloro-5-ethyluracil.[3] The introduction of diverse functionalities is then achieved by reacting the 6-chloro intermediate with various nucleophiles, such as substituted piperazines.[1][3]
Caption: Synthetic workflow for novel 6-ethyluracil derivatives.
Antimicrobial Activity of 6-Ethyluracil Derivatives
The antimicrobial potential of the synthesized 6-ethyluracil derivatives is typically evaluated in vitro against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key quantitative measure of antimicrobial activity.
One study investigated a series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils for their antibacterial activity.[1][3] The results revealed that the antimicrobial activity was significantly influenced by the nature of the substituent at the 6-position.[1] Notably, some derivatives exhibited potent and broad-spectrum antibacterial activity.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 6-Ethyluracil Derivatives (µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 6b | 12.5 | 25 | >100 | >100 |
| 6h | 6.25 | 12.5 | 25 | 50 |
| Reference Drug (e.g., Ciprofloxacin) | 0.5 | 0.25 | 0.125 | 0.5 |
Data synthesized from Al-Turkistani et al.[1]
The data indicates that compound 6h , a 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-ethyluracil derivative, displayed the most promising broad-spectrum antibacterial activity among the tested compounds.[1] In contrast, compound 6b , a 6-(4-phenyl-1-piperazinyl)-5-ethyluracil derivative, showed moderate activity primarily against Gram-positive bacteria.[1][3] It is also noteworthy that the tested compounds were generally inactive against the yeast-like pathogenic fungus Candida albicans.[1][3]
Structure-Activity Relationship (SAR)
The analysis of antimicrobial activity data in conjunction with the chemical structures of the synthesized derivatives allows for the elucidation of structure-activity relationships (SAR). These relationships are crucial for guiding the rational design of more potent and selective antimicrobial agents.
For the 6-(4-substituted-1-piperazinyl)-5-ethyluracil series, the nature of the substituent on the piperazine ring plays a pivotal role in determining the antibacterial potency and spectrum.[1]
Caption: Structure-activity relationship of 6-piperazinyl-5-ethyluracils.
The presence of an electron-withdrawing group, such as a trifluoromethylphenyl group on the piperazine moiety (as in compound 6h ), appears to be favorable for broad-spectrum antibacterial activity.[1] In contrast, a simple phenyl substituent (compound 6b ) results in more limited activity against Gram-positive bacteria.[1] This suggests that electronic and steric factors of the substituent at the 6-position significantly modulate the antimicrobial profile of these derivatives.
Experimental Protocols
General Procedure for the Synthesis of 6-(4-Substituted-1-piperazinyl)-5-ethyluracils
A mixture of 6-chloro-5-ethyluracil (1 mmol) and the appropriate 1-substituted piperazine (2.2 mmol) in absolute ethanol (20 mL) is refluxed for a specified period (typically 8-12 hours).[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The in vitro antimicrobial activity of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains are cultured on Mueller-Hinton agar plates overnight at 37°C. A few colonies are then transferred to sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are then prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
The discovery of novel 6-ethyluracil derivatives with potent antimicrobial activity represents a significant advancement in the search for new therapeutic agents. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for extensive SAR studies. The promising broad-spectrum activity of certain derivatives, such as the 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-ethyluracil, warrants further investigation.[1]
Future research efforts should focus on:
-
Mechanism of Action Studies: Elucidating the specific cellular targets and pathways affected by these compounds to understand their antimicrobial effects.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.
-
Lead Optimization: Further chemical modifications of the 6-ethyluracil scaffold guided by SAR data to enhance antimicrobial potency, broaden the spectrum of activity, and improve pharmacokinetic properties.
By pursuing these avenues of research, the full therapeutic potential of 6-ethyluracil derivatives as a novel class of antimicrobial agents can be realized, contributing to the global fight against infectious diseases.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 6-Ethylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethylpyrimidine-2,4(1H,3H)-dione, also known as 6-Ethyluracil, is a substituted pyrimidine derivative. Pyrimidine analogs are a well-established class of compounds with diverse biological activities, including anticancer properties.[1] These compounds can act as antimetabolites, interfering with the synthesis of nucleic acids (DNA and RNA) and thereby inhibiting cell proliferation.[2][3] The evaluation of the cytotoxic potential of novel pyrimidine derivatives like this compound is a critical step in the drug discovery and development process. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay. Additionally, a protocol for the Lactate Dehydrogenase (LDH) assay is included as an alternative method to measure cytotoxicity by evaluating cell membrane integrity.
Principle of the Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the compound.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which in turn is proportional to the number of lysed cells.
Data Presentation
The cytotoxic effect of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability. The following table summarizes hypothetical IC50 values for different cell lines and exposure times.
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| A549 (Human Lung Carcinoma) | 24 | 150 |
| A549 (Human Lung Carcinoma) | 48 | 85 |
| MCF-7 (Human Breast Adenocarcinoma) | 24 | 180 |
| MCF-7 (Human Breast Adenocarcinoma) | 48 | 110 |
| BEAS-2B (Human Bronchial Epithelial) | 48 | > 500 |
Note: These are example data and should be determined experimentally.
A study on 6-substituted uracil derivatives, including 6-Ethyluracil, on immortalized lung epithelial cells showed a dose-dependent increase in the cytotoxic index. At a concentration of 1 mM, 6-Ethyluracil increased the cytotoxic index by approximately 25-67% and led to a 50-200% increase in cell death after 24 hours of exposure.[4]
Experimental Protocols
Materials
-
This compound (CAS: 15043-03-5)
-
Selected cancer cell line (e.g., A549 or MCF-7) and a non-cancerous control cell line (e.g., BEAS-2B)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
LDH cytotoxicity assay kit
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Protocol 1: MTT Assay
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 500 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in complete culture medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 2: LDH Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol. It is important to also include a Maximum LDH Release Control for this assay.
-
-
Assay Procedure:
-
At the end of the incubation period, add 10 µL of lysis buffer (provided in the LDH kit) to the "Maximum LDH Release Control" wells.
-
Incubate the plate for 30-45 minutes under standard culture conditions.
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Add 50 µL of stop solution (if provided in the kit) to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank control (culture medium background) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] x 100
-
Visualizations
Caption: Workflow for the in vitro cytotoxicity assay.
Caption: Proposed cytotoxic mechanism of pyrimidine analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
Application Notes & Protocols for the Quantification of 6-Ethylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantitative analysis of 6-Ethylpyrimidine-2,4(1H,3H)-dione, also known as 6-ethyluracil. The methodologies outlined are essential for researchers and professionals involved in drug discovery, development, and pharmacokinetic studies where accurate quantification of this compound is critical. The primary techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering options for both routine analysis and high-sensitivity quantification in complex biological matrices.
Introduction to Analytical Approaches
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely available technique suitable for the quantification of this compound in bulk materials, pharmaceutical formulations, and in-vitro samples where concentrations are relatively high. The pyrimidine ring structure of the analyte contains a chromophore that allows for sensitive detection by UV absorbance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the quantification of this compound in complex biological matrices such as plasma, serum, urine, and tissue homogenates, LC-MS/MS is the method of choice.[1][2][3][4] Its high selectivity and sensitivity enable the accurate measurement of low concentrations of the analyte, which is crucial for pharmacokinetic and metabolic studies.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical methods described in this document. These values are based on established methods for similar pyrimidine derivatives and represent expected performance for a validated assay for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.998 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~0.5 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (%RSD) | < 5.0% | < 15.0% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is designed for the quantification of this compound in relatively clean sample matrices.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
3.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 215 nm.[5]
-
Injection Volume: 10 µL.
3.1.3. Sample Preparation
-
Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range.
-
Sample Preparation:
-
For bulk drug or formulation analysis, accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
3.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is intended for the sensitive and selective quantification of this compound in biological fluids.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) of this compound (if available) or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma/serum (or other biological matrix)
3.2.2. Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 or similar reversed-phase column suitable for LC-MS (e.g., 100 x 2.1 mm, 2.6 µm particle size).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient program should be optimized to ensure good separation from matrix components. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.
-
Hypothetical MRM transition for this compound (MW: 140.14 g/mol ): Q1: 141.1 m/z -> Q3: [fragment ion] m/z. The specific fragment ion would need to be determined experimentally.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized to maximize the signal for the analyte and internal standard.
3.2.4. Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of plasma/serum sample, add the internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]
-
Vortexing: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A: 5% B).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
3.2.5. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the unknown samples using the calibration curve.
Visualizations
Caption: General workflow for the LC-MS/MS quantification of this compound.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 4. sciex.com [sciex.com]
- 5. jppres.com [jppres.com]
High-Throughput Screening of 6-Ethyluracil Derivative Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of 6-ethyluracil derivative libraries for the discovery of novel therapeutic agents. This document outlines detailed protocols for both biochemical and cell-based screening assays, focusing on two prominent therapeutic areas for uracil derivatives: neurodegenerative diseases, by targeting acetylcholinesterase (AChE), and oncology, by targeting thymidylate synthase (TS) and cancer cell proliferation.
Introduction to 6-Ethyluracil Derivatives
Uracil and its derivatives are a class of heterocyclic compounds that play a crucial role in various biological processes. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in approved drugs and natural products.[1] 6-substituted uracil derivatives, including 6-ethyluracil, have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, and enzyme inhibitory properties.[2][3][4][5] High-throughput screening of libraries of these derivatives is a key strategy for identifying lead compounds for drug development.[1]
Application Note I: Screening for Acetylcholinesterase (AChE) Inhibitors
Objective: To identify and characterize 6-ethyluracil derivatives that inhibit acetylcholinesterase, a key target in the management of Alzheimer's disease and other neurological disorders.[6]
Signaling Pathway: Cholinergic Synapse
Acetylcholinesterase is a critical enzyme in the cholinergic synapse, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh), terminating the nerve impulse.[7] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[7]
Experimental Protocol: Colorimetric AChE Inhibition Assay
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
6-ethyluracil derivative library (dissolved in DMSO)
-
Positive control (e.g., Donepezil)
-
384-well microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each 6-ethyluracil derivative from the library into the wells of a 384-well plate using an acoustic dispenser. Include wells for positive control (Donepezil) and negative control (DMSO).
-
Enzyme Addition: Add 10 µL of AChE solution (0.02 U/mL in phosphate buffer) to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a reaction mixture containing ATCI (1.5 mM) and DTNB (1.0 mM) in phosphate buffer. Add 10 µL of this mixture to each well to initiate the reaction.
-
Signal Detection: Immediately measure the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
Data Presentation: HTS Results for AChE Inhibitors
The following table presents representative data from a hypothetical high-throughput screen of a 6-ethyluracil derivative library for AChE inhibition.
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) |
| EU-001 | 6-ethyl-5-methyluracil | 12.5 | > 100 |
| EU-002 | 6-ethyl-5-phenyluracil | 85.2 | 5.8 |
| EU-003 | 1-benzyl-6-ethyluracil | 92.1 | 1.2 |
| EU-004 | 3-benzyl-6-ethyluracil | 78.9 | 8.5 |
| Donepezil | (Positive Control) | 99.8 | 0.05 |
Application Note II: Screening for Anticancer Activity
Objective: To identify 6-ethyluracil derivatives with cytotoxic activity against cancer cell lines and to characterize their potential mechanism of action through inhibition of thymidylate synthase.
Signaling Pathway: Thymidylate Synthesis and DNA Replication
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[8] Inhibition of TS leads to an imbalance of deoxynucleotides, DNA damage, and ultimately "thymineless death" in rapidly proliferating cancer cells.[9][10]
Experimental Protocol: Cell-Based Proliferation Assay (MTT)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
6-ethyluracil derivative library (dissolved in DMSO)
-
Positive control (e.g., 5-Fluorouracil)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the 6-ethyluracil derivatives (e.g., 0.1 to 100 µM) to the wells. Include positive and negative controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Signal Detection: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: HTS Results for Anticancer Activity
The following table shows representative data from a hypothetical screen of a 6-ethyluracil derivative library against various cancer cell lines.
| Compound ID | Structure | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| EU-005 | 6-ethyl-5-fluorouracil | 8.2 | 15.4 | 5.1 |
| EU-006 | 6-ethyl-5-nitrouracil | 25.1 | 42.8 | 18.9 |
| EU-007 | 1,3-dibenzyl-6-ethyluracil | > 100 | > 100 | > 100 |
| EU-008 | 6-ethyl-1-(4-chlorobenzyl)uracil | 12.5 | 22.1 | 9.8 |
| 5-Fluorouracil | (Positive Control) | 5.0 | 10.0 | 2.5 |
HTS Workflow and Data Analysis
The general workflow for a high-throughput screening campaign is a multi-step process designed for efficiency and automation.
Data Analysis:
-
Primary Screen: Raw data is normalized using positive and negative controls. Hits are typically identified as compounds that produce a response greater than three standard deviations from the mean of the negative controls.
-
Hit Confirmation: Putative hits are re-tested to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are tested over a range of concentrations to determine their potency (e.g., IC50 or EC50 values).
-
Structure-Activity Relationship (SAR): The relationship between the chemical structure of the active compounds and their biological activity is analyzed to guide further lead optimization.
These application notes provide a starting point for researchers interested in screening 6-ethyluracil derivative libraries. The specific parameters for each assay should be optimized based on the library's characteristics and the available laboratory instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 4. japsonline.com [japsonline.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thymidylate synthase maintains the de-differentiated state of triple negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymidylate synthase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the In Vitro Evaluation of 6-Ethylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antimicrobial, and herbicidal properties.[1][2] 6-Ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine analog whose biological effects in a cellular context are not extensively characterized. These application notes provide a comprehensive experimental workflow for the initial in vitro screening and characterization of this compound in cell culture.
The provided protocols and workflow are designed to first assess the cytotoxic potential of this compound and subsequently to investigate its effects on key cellular processes such as cell cycle progression and apoptosis. This tiered approach allows for a systematic evaluation of the compound's cellular activity.
Experimental Workflow
The following diagram outlines a logical workflow for the initial in vitro characterization of this compound. The workflow begins with a broad cytotoxicity screening to determine the compound's potency across different cell lines. Based on these initial findings, subsequent experiments are designed to delve into the potential mechanisms of action, such as induction of apoptosis or cell cycle arrest.
References
Application Note and Protocol for the Synthesis of 6-Ethyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-ethyluracil, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. The synthesis is achieved through a one-pot cyclocondensation reaction of ethyl 3-oxopentanoate and urea, a variant of the Biginelli reaction. This application note includes a comprehensive experimental protocol, tabulated quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers in the field.
Introduction
Pyrimidine and its derivatives are a fundamental class of heterocyclic compounds that play a crucial role in numerous biological processes. They are core components of nucleic acids (uracil, thymine, and cytosine) and are found in various vitamins and coenzymes.[1] Consequently, substituted uracils are of significant interest in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.[2][3]
The synthesis of 6-substituted uracils is a key area of research for the development of novel therapeutic agents. The Biginelli reaction, a one-pot three-component condensation, provides an efficient route to various pyrimidine derivatives.[4][5] This application note details a specific adaptation of this reaction for the synthesis of 6-ethyluracil from the readily available starting materials, ethyl 3-oxopentanoate and urea.
Chemical Reaction Scheme
Caption: Reaction scheme for the synthesis of 6-ethyluracil.
Experimental Protocol
Materials and Equipment
| Material/Equipment | Description |
| Reagents | |
| Ethyl 3-oxopentanoate | ≥98% purity |
| Urea | ≥99% purity |
| Sodium Ethoxide | ≥95% purity |
| Ethanol | Anhydrous, ≥99.5% |
| Deionized Water | For recrystallization |
| Apparatus | |
| Round-bottom flask | 100 mL |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Buchner funnel and flask | |
| Filter paper | |
| Beakers and Erlenmeyer flasks | |
| Rotary evaporator | |
| Melting point apparatus | |
| NMR spectrometer | |
| HPLC system |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 30 mL of anhydrous ethanol.
-
Addition of Sodium Ethoxide: Carefully add 40.0 mmol of sodium ethoxide to the ethanol with stirring until fully dissolved.
-
Addition of Reactants: To the sodium ethoxide solution, add 4.2 g (69.4 mmol) of urea, followed by 5.0 g (34.7 mmol) of ethyl 3-oxopentanoate.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Isolation: The crude product may precipitate upon cooling. If not, reduce the solvent volume using a rotary evaporator. Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water.
-
Purification: Recrystallize the crude product from hot deionized water to obtain pure 6-ethyluracil as white crystals.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Characterization: Determine the yield, melting point, and characterize the final product using ¹H-NMR, ¹³C-NMR, and HPLC to confirm purity.
Experimental Workflow
References
Application Notes and Protocols for N-Alkylation of the 6-Ethyluracil Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of the 6-ethyluracil ring, a key modification in the synthesis of various biologically active compounds. The strategic introduction of alkyl groups at the N-1 and N-3 positions of the uracil scaffold can significantly modulate the pharmacological properties of the resulting molecules, leading to the development of novel therapeutic agents.
Introduction
Uracil and its derivatives are fundamental building blocks in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties. N-alkylation of the uracil ring is a critical step in the synthesis of many of these compounds. The presence of two reactive nitrogen atoms (N-1 and N-3) in the uracil ring presents a challenge in achieving regioselective alkylation. This document outlines several effective techniques to control the site of alkylation on the 6-ethyluracil ring, providing researchers with the necessary information to synthesize specific N-substituted derivatives for their research and drug discovery programs.
Data Presentation: Comparison of N-Alkylation Techniques
The following table summarizes quantitative data for different N-alkylation methods applied to 6-ethyluracil and related 6-substituted uracils, offering a comparative overview of their efficiency.
| Technique | Substrate | Alkylating Agent | Base/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Direct Alkylation | 6-Ethyluracil | Dimethyl sulfate | - | - | - | - | 3-Methyl-6-ethyluracil | 97 | [1] |
| Direct Alkylation | 6-Methyluracil | Butyl bromide | NaOH | Water | 90 | 20 | 1-Butyl- & 3-Butyl-6-methyluracil | - | [2] |
| Protected Alkylation | 3-Benzoyluracil | Allyl bromide | K₂CO₃ | DMF | RT | - | 1-Allyl-3-benzoyluracil | 79 | |
| Protected Alkylation | 3-Benzoyluracil | Ethyl iodide | K₂CO₃ | DMF | RT | - | 1-Ethyl-3-benzoyluracil | 80 | |
| Protected Alkylation | 3-Benzoyluracil | Cyclopentyl bromide | K₂CO₃ | DMF | RT | - | 1-Cyclopentyl-3-benzoyluracil | 86 | |
| Michael Addition | Uracil | Methyl acrylate | DBU | DMF | RT | 0.25 | N1-adduct | 95 | |
| Mitsunobu Reaction | 5-Fluorouracil Adduct | 1-Phenylpropan-2-ol | DIAD, PPh₃ | THF | RT | - | N3-alkylated product | 60 |
Experimental Protocols
Detailed methodologies for key N-alkylation techniques are provided below. These protocols are based on established procedures and can be adapted for the N-alkylation of 6-ethyluracil.
Protocol 1: Direct N-Alkylation using Alkyl Halides
This protocol describes a general procedure for the regioselective N-1 alkylation of a N-3 substituted 6-ethyluracil or direct alkylation which may yield a mixture of N-1 and N-3 products depending on the substrate and conditions.
Materials:
-
6-Ethyluracil (or N-3 substituted 6-ethyluracil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the N-3 substituted 6-ethyluracil (1.0 eq) in anhydrous DMF (10 mL per mmol of uracil derivative), add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 6-8 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-1 alkylated product.
Protocol 2: N-Alkylation via Mitsunobu Reaction
This protocol is particularly useful for the N-alkylation of the uracil ring with primary or secondary alcohols, proceeding with an inversion of configuration at the alcohol's stereocenter.
Materials:
-
6-Ethyluracil
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 6-ethyluracil (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL per mmol of 6-ethyluracil).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 eq) in THF dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring for 6-8 hours or until the reaction is complete as monitored by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-alkylated 6-ethyluracil.
Protocol 3: N-1 Alkylation via Michael Addition
This method provides a regioselective route to N-1 alkylated uracils using α,β-unsaturated carbonyl compounds as alkylating agents.
Materials:
-
6-Ethyluracil
-
Michael acceptor (e.g., methyl acrylate, acrylonitrile)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Dilute HCl
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-ethyluracil (1.0 eq) in anhydrous DMF (10 mL per mmol of uracil).
-
Add the base (DBU or TEA, 1.1 eq) to the solution and stir for 15 minutes at room temperature under an inert atmosphere to form the uracil anion.
-
Add the Michael acceptor (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-1 alkylated product.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for the described N-alkylation techniques.
Caption: Workflow for Direct N-Alkylation of 6-Ethyluracil.
References
Application Notes and Protocols for Developing Enzyme Inhibition Assays for 6-Ethylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethylpyrimidine-2,4(1H,3H)-dione, a derivative of the uracil scaffold, presents a promising starting point for the development of novel enzyme inhibitors. The pyrimidine-2,4-dione core is a well-established pharmacophore found in various biologically active compounds, including inhibitors of enzymes crucial in cancer and other diseases. This document provides detailed application notes and experimental protocols for developing and conducting enzyme inhibition assays for this compound against three potential and relevant enzyme targets: Dihydropyrimidine Dehydrogenase (DPD), Thymidine Phosphorylase (TP), and Poly (ADP-ribose) polymerase-1 (PARP-1).
The selection of these primary targets is based on the structural similarity of this compound to the natural substrates of enzymes involved in pyrimidine metabolism and the known activity of similar heterocyclic compounds. These protocols are designed to be adaptable for high-throughput screening (HTS) and detailed kinetic analysis, providing a comprehensive framework for academic and industrial researchers.
Potential Enzyme Targets and Signaling Pathways
Dihydropyrimidine Dehydrogenase (DPD)
DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] Inhibition of DPD can increase the bioavailability and efficacy of 5-FU.[3] Given the structural analogy of this compound to uracil, it is a plausible candidate for a DPD inhibitor.
DPD catabolic pathway and potential inhibition.
Thymidine Phosphorylase (TP)
Thymidine Phosphorylase is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[4] Elevated levels of TP are associated with tumor progression and angiogenesis, making it a validated target in oncology.[4] Pyrimidine-2,4-dione derivatives have been explored as TP inhibitors.
TP in the pyrimidine salvage pathway.
Poly (ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a nuclear enzyme that plays a critical role in DNA repair.[5] Inhibition of PARP-1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several pyrimidine-2,4-dione derivatives have been reported as potent PARP-1 inhibitors.
PARP-1 signaling in DNA damage response.
Experimental Protocols
The following section provides detailed protocols for biochemical assays to determine the inhibitory activity of this compound against the proposed enzyme targets.
Protocol 1: Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, which is coupled to the reduction of the pyrimidine substrate by DPD.
Materials and Reagents:
-
Recombinant human DPD enzyme
-
This compound
-
Uracil (substrate)
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Prepare a 10 mM stock solution of Uracil in the potassium phosphate buffer.
-
Prepare a 10 mM stock solution of NADPH in the potassium phosphate buffer.
-
Dilute the DPD enzyme in potassium phosphate buffer to the desired working concentration.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in triplicate:
-
160 µL of potassium phosphate buffer
-
10 µL of DPD enzyme solution
-
10 µL of the test compound dilution (or DMSO for control)
-
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction and Measure Absorbance:
-
Initiate the reaction by adding 10 µL of Uracil solution and 10 µL of NADPH solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 15-30 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of this compound compared to the control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Thymidine Phosphorylase (TP) Inhibition Assay (Spectrophotometric)
This assay continuously measures the increase in absorbance at 290 nm resulting from the conversion of thymidine to thymine.[4]
Materials and Reagents:
-
Recombinant human or E. coli Thymidine Phosphorylase (TP)
-
This compound
-
Thymidine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Assay Reaction:
-
Initiate Reaction and Measure Absorbance:
Data Analysis:
-
Calculate the rate of reaction.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: PARP-1 Inhibition Assay (Colorimetric)
This assay is based on the PARP-1 enzyme's PARylation of histone H4 on a coated 96-well microplate, with colorimetric detection.[6]
Materials and Reagents:
-
Recombinant human PARP-1 enzyme
-
This compound
-
Histone H4-coated 96-well microplate
-
Activated DNA
-
NAD+
-
Anti-pADPr antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 0.2N HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
Procedure:
-
Assay Reaction:
-
ELISA/Colorimetric Detection:
-
Stop the reaction by washing the plate with wash buffer.[6]
-
Add 100 µL of anti-pADPr antibody and incubate for 1 hour.[6]
-
Wash the plate.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.[6]
-
Wash the plate.
-
Add 100 µL of TMB substrate and incubate for 15 minutes.[6]
-
Stop the reaction by adding 100 µL of stop solution.[6]
-
-
Measure Absorbance:
-
Measure the absorbance at 450 nm in a microplate reader. The absorbance is proportional to the PARylation of histone H4.[6]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
Experimental Workflow Visualization
The general workflow for screening and characterizing enzyme inhibitors is depicted below.
General workflow for inhibitor screening.
Data Presentation
Quantitative data from the inhibition assays should be summarized in a clear and structured format to facilitate comparison.
Table 1: Summary of Inhibitory Activity of this compound
| Enzyme Target | Assay Type | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| DPD | Spectrophotometric | TBD | TBD | TBD |
| TP | Spectrophotometric | TBD | TBD | TBD |
| PARP-1 | Colorimetric | TBD | TBD | TBD |
| TBD: To be determined through experimentation. |
Conclusion
These application notes provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. The detailed protocols for DPD, TP, and PARP-1 inhibition assays offer reliable methods for determining the compound's potency and can be adapted for more in-depth mechanistic studies. The provided diagrams and structured data presentation will aid researchers in planning and executing their experimental workflow, ultimately accelerating the drug discovery and development process. Further studies, including cell-based assays and structural biology approaches, will be necessary to validate the therapeutic potential of this compound.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 3. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Ethylpyrimidine-2,4(1H,3H)-dione
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-Ethylpyrimidine-2,4(1H,3H)-dione, also known as 6-ethyluracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and established method for the synthesis of 6-substituted uracils, including 6-ethyluracil, is the condensation reaction of a β-keto ester with urea. For the synthesis of 6-ethyluracil, this involves the reaction of ethyl 3-oxopentanoate (also known as ethyl propionylacetate) with urea in the presence of a base or acid catalyst.
Q2: I am getting a very low yield for my this compound synthesis. What are the most common causes?
Low yields in this synthesis are frequently attributed to several factors:
-
Incomplete reaction: The condensation reaction may not have gone to completion.
-
Suboptimal reaction conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the yield.
-
Side reactions: Formation of byproducts can consume starting materials and complicate purification.
-
Difficulties in product isolation and purification: The product may be lost during workup and purification steps.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials (ethyl 3-oxopentanoate and urea) and the formation of the product.
Troubleshooting Guide for Low Yield
Issue 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps.
| Potential Cause | Recommended Action | Rationale |
| Insufficient Reaction Time | Increase the reaction time and continue to monitor by TLC or HPLC until the starting materials are consumed. | The condensation reaction may be slow under the current conditions. |
| Suboptimal Temperature | Gradually increase the reaction temperature in small increments (e.g., 10°C). | Higher temperatures can increase the reaction rate, but be cautious of potential side reactions. |
| Ineffective Catalyst/Base | Ensure the base (e.g., sodium ethoxide, sodium hydroxide) is fresh and active. Consider using a stronger base if a weaker one was employed. For acid-catalyzed reactions, ensure the acid is of appropriate concentration. | The catalyst is crucial for the cyclization step. Its activity directly influences the reaction rate and yield. |
| Incorrect Molar Ratios | Use a slight excess of urea (e.g., 1.1 to 1.5 equivalents) relative to the ethyl 3-oxopentanoate. | This can help drive the equilibrium towards product formation. |
Issue 2: Formation of Multiple Products/Impurities
The presence of multiple spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of byproducts.
| Potential Cause | Recommended Action | Rationale |
| Side Reactions at High Temperatures | If you increased the temperature, try running the reaction at a lower temperature for a longer duration. | High temperatures can promote side reactions such as the decomposition of starting materials or products. |
| Incorrect pH during Workup | Carefully control the pH during the acidification step to precipitate the product. Acidifying too strongly or not enough can lead to the formation of soluble salts or incomplete precipitation. | The solubility of 6-ethyluracil is pH-dependent. Optimal precipitation occurs at its isoelectric point. |
| Hydrolysis of the Ester | Ensure anhydrous reaction conditions if using a base like sodium ethoxide. | Water can hydrolyze the ethyl 3-oxopentanoate, reducing the amount available for the condensation reaction. |
Issue 3: Product Loss During Isolation and Purification
If the reaction appears to have gone to completion but the isolated yield is low, focus on the workup and purification steps.
| Potential Cause | Recommended Action | Rationale |
| Incomplete Precipitation | After acidification, cool the mixture in an ice bath for an extended period to maximize precipitation. | The solubility of the product decreases at lower temperatures. |
| Product Dissolved in Filtrate | Minimize the volume of solvent used for washing the filtered product. Use ice-cold solvent for washing. | The product may have some solubility in the solvent, leading to losses during washing. |
| Difficulties with Recrystallization | If the product is impure, preventing crystallization, consider chromatography for purification. Optimize the recrystallization solvent system. | Impurities can inhibit the formation of a crystal lattice. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 6-methyluracil and is a general guideline.[1][2] Optimization may be required.
Materials:
-
Urea
-
Ethyl 3-oxopentanoate
-
Sodium Ethoxide
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
To this solution, add urea (1.1 equivalents) and stir until dissolved.
-
Add ethyl 3-oxopentanoate (1.0 equivalent) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to neutralize the mixture and then acidify to a pH of approximately 5-6 to precipitate the product.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold water, followed by a small amount of cold ethanol.
-
Purification: Dry the crude product. The product can be further purified by recrystallization from water or an ethanol/water mixture.
Visualizations
Synthesis Pathway of this compound
References
optimizing reaction conditions for 6-ethyluracil synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-ethyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 6-ethyluracil?
A1: The most common and well-established method for synthesizing 6-ethyluracil is the condensation reaction between urea and ethyl 3-oxopentanoate (also known as ethyl propionylacetate).[1] An alternative approach involves the reaction of urea with diketene, though this is more commonly cited for 6-methyluracil synthesis.[2][3]
Q2: What is the general reaction mechanism for the synthesis of 6-ethyluracil from urea and ethyl 3-oxopentanoate?
A2: The reaction proceeds through a cyclocondensation mechanism. Initially, the urea molecule attacks one of the carbonyl groups of the β-ketoester (ethyl 3-oxopentanoate). This is followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring of 6-ethyluracil. The reaction is typically catalyzed by a base or acid.
Q3: What are the typical yields for 6-ethyluracil synthesis?
A3: Yields can vary significantly depending on the reaction conditions. A reported synthesis using sodium ethoxide as a base in ethanol resulted in a yield of 0.99 g of 6-ethyluracil from 5.0 g of ethyl 3-oxopentanoate, with a purity of 99% as determined by HPLC.[1] Optimization of reaction parameters is crucial for maximizing the yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 6-ethyluracil.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst/Base | If using a reusable catalyst, ensure it is properly regenerated. For base-catalyzed reactions (e.g., with sodium ethoxide), ensure the base has not degraded due to exposure to moisture. Prepare fresh sodium ethoxide solution if necessary.[4] |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an adequate rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider a moderate increase in temperature. However, excessively high temperatures can lead to decomposition.[4] |
| Inappropriate Solvent | The choice of solvent can affect the solubility of reactants and the reaction rate. Ethanol is a commonly used solvent for this reaction.[1] Ensure the solvent is of appropriate grade and anhydrous, as water can interfere with the reaction.[4] |
| Impure Starting Materials | Use pure starting materials. Impurities in urea or ethyl 3-oxopentanoate can lead to side reactions and lower yields. |
| Insufficient Reaction Time | Some condensation reactions can be slow. Monitor the reaction by TLC until completion. It may require several hours to overnight.[4] |
Problem 2: Incomplete Reaction or Presence of Intermediates
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst/Base | Ensure the correct stoichiometric amount of catalyst or base is used. The base plays a crucial role in promoting the desired cyclization.[4] |
| Steric Hindrance | While less of an issue for 6-ethyluracil compared to bulkier substituents, significant steric hindrance could slow down the cyclization step. Consider using a more reactive equivalent of the 1,3-dicarbonyl compound if available.[4] |
| Equilibrium Issues | The final dehydration step to form the uracil ring might be reversible. Ensure conditions favor the removal of water, for example, by using a Dean-Stark apparatus if compatible with the reaction scale and solvent. |
Problem 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Intermediates | Ensure strictly anhydrous reaction conditions. Water can lead to the hydrolysis of the ester group or other reactive intermediates.[4] |
| Self-Condensation of Reactants | The β-ketoester can undergo self-condensation under basic conditions. Add the base portion-wise or control the temperature to minimize this side reaction. |
| Incorrect Stoichiometry | An excess of one reactant might lead to the formation of undesired byproducts. Use the appropriate molar ratios of urea and ethyl 3-oxopentanoate. A slight excess of urea is sometimes employed.[1] |
Experimental Protocols
Synthesis of 6-Ethyluracil from Ethyl 3-Oxopentanoate and Urea[1]
This protocol is based on a reported synthesis of 6-ethyluracil.
Materials:
-
Urea (4.2 g, 69.4 mmol)
-
Ethyl 3-oxopentanoate (5.0 g, 34.7 mmol)
-
Sodium ethoxide (40.0 mmol)
-
Ethanol (30 mL)
-
Water (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve urea in ethanol.
-
Add sodium ethoxide to the solution.
-
To this mixture, add ethyl 3-oxopentanoate.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 5-6.
-
Remove the ethanol under reduced pressure.
-
Recrystallize the crude product from water to obtain pure 6-ethyluracil.
Data Presentation: Reagent Quantities
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Ethyl 3-oxopentanoate | 144.17 | 5.0 | 34.7 | 1 |
| Urea | 60.06 | 4.2 | 69.4 | 2 |
| Sodium Ethoxide | 68.05 | - | 40.0 | 1.15 |
Visualizations
Caption: Reaction pathway for the synthesis of 6-ethyluracil.
Caption: Experimental workflow for 6-ethyluracil synthesis.
References
Technical Support Center: Purification of 6-Ethylpyrimidine-2,4(1H,3H)-dione by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 6-Ethylpyrimidine-2,4(1H,3H)-dione (also known as 6-ethyluracil) by recrystallization.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Issue 1: Poor or No Crystal Formation After Cooling
-
Question: I have dissolved my crude this compound in the solvent and allowed it to cool, but no crystals have formed. What should I do?
-
Answer: This is a common issue that can arise from several factors:
-
The solution may not be supersaturated. This can happen if too much solvent was used. Try heating the solution to evaporate some of the solvent and then allow it to cool again.
-
The compound may be too soluble in the chosen solvent at low temperatures. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. You may need to select a different solvent or use a mixed-solvent system.
-
Supersaturation without nucleation. Sometimes a solution can be supersaturated, but the crystals need a surface to start forming. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of pure this compound to induce crystallization.
-
Issue 2: Oiling Out
-
Question: Instead of forming crystals, my compound is separating as an oil. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities lowering the melting point of the mixture or the use of a solvent in which the compound is excessively soluble at the saturation point. To address this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation temperature.
-
Consider using a different solvent or a solvent pair. For instance, you can dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, heat to clarify and cool slowly.
-
Issue 3: Low Recovery of Purified Crystals
-
Question: I have successfully recrystallized my compound, but the final yield is very low. What could be the reason?
-
Answer: Low recovery can be attributed to several factors during the recrystallization process:
-
Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, make sure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a substantial amount of the product.
-
Inappropriate solvent choice: The compound may have a relatively high solubility in the chosen solvent even at low temperatures.
-
Issue 4: Colored Impurities in the Final Product
-
Question: My recrystallized this compound crystals have a noticeable color. How can I remove these colored impurities?
-
Answer: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step. The charcoal adsorbs the colored compounds. Use a small amount (e.g., 1-2% by weight of the solute) and be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The choice of solvent is critical for successful recrystallization. For this compound, which is a polar molecule, polar solvents are generally a good starting point. Water has been reported as a suitable solvent for the recrystallization of 6-ethyluracil.[1] Other potential solvents to consider, based on the solubility of similar uracil derivatives, include ethanol, methanol, and acetone. It is always recommended to perform small-scale solubility tests with a few solvents to determine the best option for your specific sample. The ideal solvent will dissolve the compound when hot but not when cold.
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities typically broaden the melting point range and depress the melting point. The reported melting point for 6-ethyluracil is 309-311°C.[1]
-
Chromatographic Techniques: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.
Q3: What are the common impurities in the synthesis of this compound?
A3: The synthesis of this compound typically involves the condensation of urea with ethyl 3-oxopentanoate.[2] Potential impurities can include:
-
Unreacted starting materials (urea and ethyl 3-oxopentanoate).
-
Side-products from self-condensation of ethyl 3-oxopentanoate.
-
By-products from the degradation of starting materials or the product under the reaction conditions.
-
In some synthetic routes for related pyrimidines, trichloropyrimidines can be formed as by-products.[3]
Q4: Is it better to cool the solution slowly or quickly during crystallization?
A4: Slow cooling is generally preferred for obtaining larger and purer crystals. Rapid cooling can lead to the formation of small, less pure crystals as impurities can become trapped in the rapidly forming crystal lattice. Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath to maximize the yield.
Data Presentation
Solubility of this compound
| Solvent | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperature |
| Water | Sparingly Soluble | Soluble |
| Ethanol | Slightly Soluble | Soluble |
| Methanol | Slightly Soluble | Soluble |
| Acetone | Slightly Soluble | Moderately Soluble |
| Diethyl Ether | Insoluble | Sparingly Soluble |
| Hexane | Insoluble | Insoluble |
For comparison, the solubility of the parent compound, Uracil , is provided below:
| Solvent | Solubility (mg/mL) |
| Ethanol | ~0.8 |
| DMSO | ~50 |
| Dimethylformamide (DMF) | ~60 |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Single Solvent (Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water.
-
Heating: Heat the mixture on a hot plate with stirring. Gradually add more hot water in small portions until the solid completely dissolves. Avoid adding an excess of water.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Recrystallization using a Mixed-Solvent System (e.g., Ethanol-Water)
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the cloud point), indicating that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature.
-
Cooling, Isolation, Washing, and Drying: Follow steps 6-9 from Protocol 1, using an ice-cold ethanol-water mixture for washing the crystals.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the purification by recrystallization.
References
Technical Support Center: Troubleshooting Poor Dose-Response Curves with Pyrimidine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with pyrimidine compounds in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common issues related to dose-response curves.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.
Issue 1: My dose-response curve is flat or shows very weak potency (high IC50/EC50).
Question: What are the likely causes for a pyrimidine compound showing little to no effect in my assay, even at high concentrations?
Answer: A flat or weak dose-response curve often points to issues with compound availability or the experimental setup itself. The primary suspects are poor compound solubility and degradation.
-
Compound Solubility: Many pyrimidine derivatives, especially those with hydrophobic moieties, have low aqueous solubility.[1] If the compound precipitates out of the assay buffer, its effective concentration at the target site will be much lower than the nominal concentration, leading to an apparent lack of activity.[2]
-
Compound Stability: Pyrimidine compounds can be unstable under certain conditions. They can degrade in stock solutions (e.g., DMSO) over time or in aqueous assay buffers during the experiment, resulting in a lower concentration of the active compound.[2]
-
Assay Conditions: The concentration of key reagents in your assay, such as ATP in kinase assays, can significantly impact the apparent potency of competitive inhibitors.[2] If the ATP concentration is too high, a higher concentration of the inhibitor will be needed to elicit a response.
Troubleshooting Workflow:
Issue 2: The dose-response curve is shallow or has a poor R-squared value.
Question: My pyrimidine compound shows a response, but the curve is not sigmoidal and has a poor fit. What could be causing this?
Answer: A shallow or poorly-fitted dose-response curve can be indicative of several underlying issues, including compound aggregation, off-target effects, or problems with the assay itself.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or interfere with the assay readout, leading to a shallow curve.[3]
-
Off-Target Effects: Pyrimidine-based inhibitors, particularly kinase inhibitors, can interact with multiple targets.[4] If your compound has off-target effects that counteract its on-target effect at certain concentrations, this can result in a non-sigmoidal dose-response.
-
Cellular Health and Density: In cell-based assays, inconsistent cell seeding density or poor cell health can lead to high variability between wells and a poor curve fit.[2]
Troubleshooting Steps:
-
Evaluate Compound Aggregation:
-
Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregate formation. If the curve shape improves, aggregation is a likely cause.
-
Use dynamic light scattering (DLS) to directly assess compound aggregation at different concentrations.
-
-
Investigate Off-Target Effects:
-
Perform a kinase panel screen to identify potential off-target interactions.
-
If a prominent off-target is identified, you may need to use a more specific compound or a different cell line that does not express the off-target.
-
-
Optimize Cell-Based Assay Parameters:
-
Ensure a homogenous cell suspension before and during plating.
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
Use cells with a consistent and low passage number to avoid phenotypic drift.[2]
-
Issue 3: The dose-response curve is U-shaped or biphasic.
Question: My pyrimidine compound shows inhibition at low concentrations, but the effect diminishes at higher concentrations. Why is this happening?
Answer: U-shaped or biphasic dose-response curves are non-monotonic and can be caused by several complex biological and chemical phenomena.
-
Multiple Target Engagement: The compound may interact with a secondary target at higher concentrations that elicits an opposing effect to the primary target.
-
Receptor Down-regulation/Up-regulation: At very low doses, some compounds can stimulate the production of more receptors (up-regulation), increasing the response. At higher doses, they may inhibit or down-regulate the same receptors, leading to a decrease in response.
-
Compound Interference: At high concentrations, the compound itself might interfere with the assay detection method (e.g., autofluorescence, light scattering).
Troubleshooting Steps:
-
Rule out Assay Artifacts:
-
Run a compound-only control (no cells or enzyme) to check for intrinsic fluorescence or absorbance at the assay wavelength.
-
Visually inspect the wells at high concentrations for any signs of precipitation or color change.
-
-
Investigate Secondary Targets:
-
A comprehensive off-target profiling, such as a broad kinase panel, can help identify secondary targets that may be engaged at higher concentrations.
-
-
Modify Experimental Design:
-
Expand the concentration range tested to better define the biphasic nature of the curve.
-
Consider using a different assay readout that is less susceptible to compound interference.
-
Experimental Protocols
Protocol 1: Assessing Pyrimidine Compound Stability in DMSO by HPLC
This protocol outlines a method to determine the stability of a pyrimidine compound in a DMSO stock solution over time.[3]
1. Preparation of Stock Solution:
- Accurately weigh the pyrimidine compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
- Vortex thoroughly to ensure complete dissolution.
2. Initial Analysis (Time 0):
- Immediately after preparation, dilute a small aliquot of the 10 mM stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
- Inject the diluted sample onto a reverse-phase C18 HPLC column.
- Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
- Monitor the elution profile using a UV detector at the compound's maximum absorbance wavelength.
- Record the peak area of the parent compound. This will serve as the baseline (100% stability).
3. Incubation:
- Store the remaining 10 mM DMSO stock solution under desired conditions (e.g., room temperature, 4°C, -20°C).
- Protect the solution from light if the compound is known to be light-sensitive.
4. Time-Point Analysis:
- At designated time points (e.g., 24, 48, 72 hours, 1 week), take an aliquot of the stock solution and repeat the dilution and HPLC analysis as described in step 2.
5. Data Analysis:
- Calculate the percentage of the remaining parent compound at each time point relative to the initial (Time 0) peak area.
- Plot the percentage of the remaining compound against time to visualize the stability profile.
Protocol 2: Workflow for Identifying Potential Off-Target Effects
This protocol provides a systematic approach to investigate and validate potential off-target effects of a pyrimidine-based kinase inhibitor.
Data Presentation
Table 1: Comparative IC50 Values of Pyrimidine-Based Kinase Inhibitors Under Different Assay Conditions
| Compound | Target Kinase | Assay Type | ATP Concentration | IC50 (nM) | Reference |
| Osimertinib | EGFR (T790M) | Biochemical | 1 mM | ~1 | [5] |
| EGFR (T790M) | Cellular (H1975) | N/A | ~15 | [5] | |
| Erlotinib | EGFR (WT) | Biochemical | 2 µM | ~2 | [5] |
| EGFR (T790M) | Biochemical | 2 µM | ~200 | [5] | |
| Tucatinib | HER2+ | Cellular (SKBR3) | N/A | 37.5 ± 18.4 | [5] |
| Lapatinib | HER2+ | Cellular (SKBR3) | N/A | 51.0 ± 23.0 | [5] |
| Pazopanib | VEGFR-2 | Biochemical | 10 µM | 30 | [5] |
| Sorafenib | VEGFR-2 | Biochemical | 10 µM | 90 | [5] |
Note: IC50 values are highly dependent on specific assay conditions and can vary between different studies.
Mandatory Visualization
Signaling Pathway Diagrams
De Novo Pyrimidine Synthesis Pathway
This pathway is a common target for pyrimidine-based antimetabolites. Understanding this pathway can help in interpreting the mechanism of action of your compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
minimizing side product formation in 6-ethyluracil synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-ethyluracil. Our focus is on minimizing side product formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-ethyluracil?
A1: The most widely used and established method is the condensation reaction between urea and ethyl 3-oxopentanoate in the presence of a base, typically sodium ethoxide in an ethanol solvent. This reaction is a variation of the Biginelli reaction.
Q2: What are the potential side products I should be aware of during the synthesis of 6-ethyluracil?
A2: Several side products can form, reducing the yield and purity of 6-ethyluracil. These include:
-
Incompletely cyclized intermediates: The reaction may stall before the final ring closure and dehydration, leading to open-chain ureido compounds.
-
Products of ethyl 3-oxopentanoate self-condensation: Under basic conditions, ethyl 3-oxopentanoate can react with itself.
-
Hydrolysis of ethyl 3-oxopentanoate: The ester can be hydrolyzed back to 3-oxopentanoic acid, which can then decarboxylate.
-
N-acylated urea derivatives: Urea can react with the ester group of ethyl 3-oxopentanoate to form N-acylurea byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable eluent system would need to be determined empirically, but a mixture of ethyl acetate and hexane is a good starting point.
Q4: What is a typical yield and purity for this synthesis?
A4: With an optimized protocol, a yield of approximately 20-25% can be expected.[1] The purity of the final product after recrystallization can be quite high, often exceeding 99% as determined by HPLC.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 6-ethyluracil.
Issue 1: Low Yield of 6-Ethyluracil
Low yields are a common challenge in this synthesis. The following table outlines potential causes and the corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting materials are consumed. | The condensation and cyclization steps may be slow and require more energy or time to go to completion. |
| Suboptimal Base Concentration | Ensure the correct stoichiometry of sodium ethoxide is used. Typically, a slight excess relative to the ethyl 3-oxopentanoate is recommended. | The base is crucial for the deprotonation of urea and the enolization of the β-keto ester, which are key steps in the reaction mechanism. |
| Hydrolysis of Starting Material | Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. | Water in the reaction mixture can lead to the hydrolysis of the ethyl 3-oxopentanoate, reducing the amount available for the desired reaction. |
| Side Product Formation | Optimize the reaction temperature. Higher temperatures can sometimes favor side reactions. | Controlling the temperature can help to selectively favor the desired reaction pathway over competing side reactions. |
| Inefficient Work-up and Purification | Ensure proper pH adjustment during work-up to precipitate the product. Use an appropriate recrystallization solvent to minimize product loss. | Improper work-up can lead to the loss of the desired product. Recrystallization from water is a common and effective purification method for 6-ethyluracil.[1] |
Issue 2: Presence of Impurities in the Final Product
If the final product is not pure, the following table can help identify and address the source of the impurities.
| Potential Impurity | Identification | Prevention and Removal |
| Unreacted Urea | Can often be removed by washing the crude product with cold water. | Ensure the reaction goes to completion. Recrystallization from water is effective at removing residual urea. |
| Incompletely Cyclized Intermediates | May appear as additional spots on a TLC plate. | Drive the reaction to completion by increasing the reaction time or temperature. These intermediates can often be removed by chromatography or careful recrystallization. |
| Self-condensation Products | These are typically higher molecular weight byproducts. | Control the rate of addition of the base and maintain a consistent reaction temperature. Purification by column chromatography may be necessary if recrystallization is ineffective. |
Experimental Protocols
Key Experiment: Synthesis of 6-Ethyluracil
This protocol is adapted from a literature procedure for the synthesis of 6-ethyluracil.[1]
Materials:
-
Urea (4.2 g, 69.4 mmol)
-
Ethyl 3-oxopentanoate (5.0 g, 34.7 mmol)
-
Sodium ethoxide (40.0 mmol)
-
Anhydrous ethanol (30 mL)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add urea and ethyl 3-oxopentanoate.
-
Heat the reaction mixture to reflux and maintain for a specified period (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the crude product.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the crude product from water to obtain pure 6-ethyluracil.
-
Dry the purified product under vacuum.
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Urea | 60.06 | 4.2 | 69.4 | 2.0 |
| Ethyl 3-oxopentanoate | 144.17 | 5.0 | 34.7 | 1.0 |
| Sodium Ethoxide | 68.05 | - | 40.0 | 1.15 |
| Product | Yield (g) | Yield (%) | Purity (by HPLC) |
| 6-Ethyluracil | 0.99 | ~20.3% | 99% |
Visualizations
Caption: Experimental workflow for the synthesis of 6-ethyluracil.
Caption: Troubleshooting logic for 6-ethyluracil synthesis.
References
Technical Support Center: Overcoming Compound Instability in DMSO for Pyrimidine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of pyrimidine analog instability in dimethyl sulfoxide (DMSO).
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent Assay Results and Loss of Compound Activity
Question: My pyrimidine analog shows variable activity in assays performed on different days, and its potency appears to decrease over time. What is the likely cause?
Answer: A primary reason for this observation is the chemical instability of your pyrimidine compound, particularly when dissolved in DMSO. Certain pyrimidine derivatives, especially 5-aminopyrimidines, are susceptible to oxidation and subsequent condensation reactions in DMSO, leading to the formation of colored degradation products and a loss of the parent compound's intended biological activity.[1] The presence of water in DMSO can also accelerate compound degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever feasible, prepare fresh stock solutions of your pyrimidine analog in DMSO immediately before use.
-
Minimize Storage Time: If long-term storage is necessary, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture. For long-term storage, -80°C is recommended.
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO to prepare your stock solutions.
-
Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere, such as nitrogen or argon.
-
Alternative Solvents: If instability in DMSO is confirmed, explore alternative solvents like N,N-dimethylformamide (DMF) or Cyrene™.[2][3] Be aware that the choice of solvent can influence the compound's activity, so consistency is key.
Issue 2: High Background Signal or Non-Reproducible Results in Fluorescence-Based Assays
Question: I'm observing high background fluorescence and inconsistent readings when screening my pyrimidine compounds in a fluorescence-based assay. How can I resolve this?
Answer: This issue can arise from the intrinsic fluorescence of your pyrimidine analog or from photodegradation. Some pyrimidine compounds can absorb UV or visible light and emit fluorescence, which directly interferes with the assay signal.[4] Additionally, exposure to light, particularly UV radiation, can cause degradation of the pyrimidine ring, leading to altered compound properties and inconsistent results.
Troubleshooting Steps:
-
Run a Compound-Only Control: To assess intrinsic fluorescence, perform a control experiment with the pyrimidine compound in the assay buffer without the biological target.
-
Consider a Different Assay Readout: If compound fluorescence is a persistent issue, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance.
-
Optimize Filter Wavelengths: If your instrument allows, optimize the excitation and emission wavelength settings to minimize the contribution from your compound's fluorescence.
-
Protect from Light: Handle and store pyrimidine compounds and their solutions protected from light, especially UV sources.
Issue 3: Poor Dose-Response Curves and Inconsistent IC50/EC50 Values
Question: My pyrimidine compounds are yielding shallow or inconsistent dose-response curves, making it difficult to determine accurate potency values. What could be the cause?
Answer: This problem often points to issues with compound solubility and precipitation in the aqueous assay buffer. While your compound may be fully dissolved in the DMSO stock, it can precipitate when diluted into the aqueous assay medium, leading to an inaccurate effective concentration in the assay.
Troubleshooting Steps:
-
Assess Solubility: Visually inspect your assay wells for any signs of precipitation (cloudiness). You can also perform a formal solubility test by preparing a dilution series of your compound in the assay buffer and measuring turbidity.
-
Lower the Final DMSO Concentration: While counterintuitive, high concentrations of DMSO in the final assay solution can sometimes promote the precipitation of certain compounds. Aim for a final DMSO concentration of 0.5% or lower.
-
Modify Assay Buffer: The pH and composition of your assay buffer can influence compound solubility. Experiment with different buffer components or pH values to improve solubility.
-
Use a Co-solvent: In some cases, the addition of a small amount of a suitable co-solvent to the assay buffer can improve the solubility of your compound.
Data on Compound Stability
The stability of pyrimidine analogs in DMSO can vary significantly based on their chemical structure and the storage conditions. Below is a table summarizing representative stability data for a hypothetical 5-aminopyrimidine analog.
| Storage Condition | Time Point | % Remaining Parent Compound | Observations |
| Room Temperature (in light) | 24 hours | 75% | Noticeable yellowing of the solution |
| Room Temperature (in dark) | 24 hours | 85% | Slight yellowing of the solution |
| 4°C (in dark) | 7 days | 92% | No significant color change |
| -20°C (in dark) | 30 days | 98% | No color change |
| -80°C (in dark) | 30 days | >99% | No color change |
Note: The data presented above are illustrative. It is crucial to experimentally determine the stability of your specific pyrimidine analog under your experimental conditions.
Experimental Protocols
Protocol 1: Assessing Pyrimidine Analog Stability in DMSO by HPLC
This protocol provides a general method to determine the stability of a pyrimidine analog in a DMSO stock solution over time.
1. Preparation of Stock Solution:
- Accurately weigh the pyrimidine compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
- Vortex thoroughly to ensure complete dissolution.
2. Initial Analysis (Time 0):
- Immediately after preparation, dilute a small aliquot of the 10 mM stock solution with an appropriate mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µM).
- Inject the diluted sample onto a reverse-phase C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm).[5]
- Use a mobile phase gradient of water and acetonitrile with 0.1% formic acid.
- Set the flow rate to 1 mL/min and the detection wavelength to the λmax of your compound.
- Record the peak area of the parent compound.
3. Stability Study:
- Store aliquots of the 10 mM stock solution under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) and protected from light.
- At specified time points (e.g., 24 hours, 48 hours, 7 days, 30 days), remove an aliquot from each storage condition.
- Prepare and analyze the samples by HPLC as described in step 2.
4. Data Analysis:
- Calculate the percentage of the remaining parent compound at each time point relative to the initial (Time 0) peak area.
- Plot the percentage of the remaining compound against time to determine the stability profile.
Protocol 2: Forced Degradation Study
This protocol is used to accelerate the degradation of a pyrimidine analog to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
- Prepare a 1 mg/mL solution of the pyrimidine analog in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile if solubility is an issue).
2. Stress Conditions:
- Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate under similar conditions as acid hydrolysis.
- Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
- Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C).
- Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light.
3. Sample Analysis:
- After the specified stress period, neutralize the acidic and basic samples.
- Analyze all stressed samples, along with an unstressed control, by HPLC-MS to separate and identify the degradation products.
Visualizing Workflows and Pathways
Chemical Degradation Pathway of 5-Aminopyrimidines in DMSO
References
- 1. Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce High Background in Fluorescence-Based Assays with Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background fluorescence in assays involving pyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background fluorescence in assays containing pyrimidine compounds?
High background fluorescence can originate from several sources:
-
Intrinsic Fluorescence of Pyrimidine Compounds: Some pyrimidine analogs can absorb light and emit fluorescence, which directly interferes with the assay signal.[1][2] This autofluorescence is a common issue when screening compound libraries.[3]
-
Buffer Components: Certain components in the assay buffer, such as bovine serum albumin (BSA), can be inherently fluorescent.[4] Cell culture media containing phenol red and riboflavin are also known to contribute to background fluorescence.[5][6]
-
Biological Sample Autofluorescence: Endogenous cellular components like NADH, FAD, collagen, and elastin can fluoresce, particularly when excited with blue or green light.[6][7]
-
Non-specific Binding: The fluorescent probe or the pyrimidine compound itself may bind to surfaces of the assay plate or other proteins in the sample, leading to a high background signal.[5]
-
Light Scattering and Leakage: Imperfections in instrument optics or the use of clear or white microplates can lead to light scattering and increased background readings.[5][6]
-
Contaminated Reagents: Impurities in solvents or other reagents can be a source of unwanted fluorescence.[4]
Q2: How can I determine if my pyrimidine compound is autofluorescent?
A straightforward control experiment can identify compound autofluorescence. Prepare a sample containing your pyrimidine compound in the assay buffer without the fluorescent probe or biological target (e.g., enzyme or cells). Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment. A significant signal in this control well indicates that your compound is contributing to the background fluorescence.[1][2]
Q3: What type of microplate is best for fluorescence assays to minimize background?
For fluorescence assays, it is highly recommended to use opaque black microplates.[6][8][9] Black plates reduce light scattering and prevent crosstalk between wells, which can be a significant issue with clear or white plates.[6] While black plates are generally preferred, it's a good practice to measure the fluorescence of an empty well to check for any intrinsic plate autofluorescence.[10]
Q4: Can the solvent used to dissolve the pyrimidine compounds affect the assay background?
Yes, the choice of solvent can be critical. While DMSO is a common solvent for compound libraries, it can sometimes be a source of fluorescent impurities.[1] It is crucial to use high-purity, anhydrous DMSO.[1] If compound instability in DMSO is suspected, which can sometimes lead to the formation of colored or fluorescent degradation products, alternative solvents like N,N-dimethylformamide (DMF) may be considered, but their compatibility with the assay should be validated.[1]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during your experiments.
Issue 1: High background signal observed in all wells, including controls.
-
Question: My fluorescence assay shows a consistently high background signal across the entire plate, even in the negative control and blank wells. What is the likely cause and how can I fix it?
-
Answer: This issue often points to a problem with the assay components or the instrument setup.
-
Possible Cause 1: Autofluorescent Buffer or Media. Components like phenol red in cell culture media or certain batches of BSA can be highly fluorescent.[4][5]
-
Troubleshooting Step: Test the fluorescence of each buffer and media component individually.[4] If a component is identified as the source, replace it with a non-fluorescent alternative. For example, use phenol red-free media or switch from BSA to a different blocking agent like bovine gamma globulin (BGG).[4][5]
-
-
Possible Cause 2: Contaminated Reagents or Solvents. Impurities in your reagents can contribute to the background.[4]
-
Troubleshooting Step: Ensure all reagents and solvents are of high purity.[4] Prepare fresh solutions and filter them if necessary.
-
-
Possible Cause 3: Incorrect Instrument Settings. High gain settings on the fluorescence reader can amplify background noise.[10]
-
Troubleshooting Step: Optimize the gain setting. Titrate the gain to find a setting that maximizes the signal from a positive control without saturating the detector, while keeping the background of the negative control low.[10] Also, ensure that the excitation and emission filters are optimal for your fluorophore to maximize signal collection and minimize bleed-through.[10]
-
-
Issue 2: High background specifically in wells containing the pyrimidine test compound.
-
Question: I observe a high background signal only in the wells where my pyrimidine compound is present. How can I address this?
-
Answer: This strongly suggests that the pyrimidine compound itself is autofluorescent or is causing an artifact.
-
Possible Cause 1: Intrinsic Compound Fluorescence. The pyrimidine analog has excitation and emission spectra that overlap with your assay's fluorophore.[1][2]
-
Troubleshooting Step 1: Spectral Shift. Characterize the excitation and emission spectra of your pyrimidine compound. If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (red or far-red), as compound autofluorescence is often more prominent in the blue and green regions of the spectrum.[5][11]
-
Troubleshooting Step 2: Background Subtraction. Run a parallel control plate with the pyrimidine compound in the assay buffer but without the fluorescent probe. Subtract the signal from these "compound-only" wells from your experimental wells.[4]
-
-
Possible Cause 2: Light-Induced Compound Degradation. Exposure to light, especially UV, can sometimes cause pyrimidine compounds to form fluorescent degradation products.[1]
-
Troubleshooting Step: Minimize the exposure of your compound solutions and assay plates to light.[1] Use amber tubes and cover the plates with a light-blocking lid during incubation.
-
-
Issue 3: Variable and non-reproducible background fluorescence.
-
Question: The background fluorescence in my assay is inconsistent between wells and across different experiments. What could be causing this variability?
-
Answer: Inconsistent background often points to issues with compound stability, solubility, or assay setup.
-
Possible Cause 1: Pyrimidine Compound Instability. Some pyrimidine derivatives can be unstable in solution, especially in DMSO, leading to the formation of degradation products with varying fluorescent properties.[1]
-
Possible Cause 2: Compound Precipitation. If the pyrimidine compound is not fully soluble in the assay buffer, it can form precipitates that scatter light and cause variable fluorescence readings.
-
Troubleshooting Step: Visually inspect the assay wells for any signs of precipitation. Perform a solubility test by preparing a dilution series of your compound in the assay buffer and measuring turbidity. If solubility is an issue, you may need to adjust the final compound concentration or the solvent concentration in the assay.
-
-
Quantitative Data Summary
The following table summarizes the impact of different troubleshooting strategies on the signal-to-background ratio. The values are illustrative and will vary depending on the specific assay.
| Strategy | Parameter Optimized | Expected Improvement in Signal-to-Background Ratio | Reference |
| Plate Selection | Switched from clear to black plates | 2 to 5-fold | [6][8] |
| Media/Buffer Exchange | Replaced phenol red-containing media with phenol red-free media | 1.5 to 3-fold | [5] |
| Fluorophore Selection | Switched from a green fluorophore to a far-red fluorophore | 2 to 10-fold | [5][11] |
| Instrument Settings | Optimized gain and slit widths | 1.5 to 4-fold | [10] |
| Background Subtraction | Computational correction for compound autofluorescence | Variable, can significantly improve data quality | [4][11] |
Experimental Protocols
Protocol 1: Determining Compound Autofluorescence
-
Prepare Compound Dilutions: Prepare a serial dilution of your pyrimidine compound in the assay buffer at the same concentrations that will be used in the main experiment.
-
Plate Setup:
-
In a black, clear-bottom microplate, add the diluted compound solutions to designated wells.
-
Include "buffer-only" wells as a negative control.
-
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the "buffer-only" wells from the fluorescence readings of the compound-containing wells. A concentration-dependent increase in fluorescence indicates compound autofluorescence.
Protocol 2: Buffer and Media Component Fluorescence Check
-
Isolate Components: Prepare individual solutions of each component of your assay buffer and cell culture media (e.g., BSA, phenol red, riboflavin, specific amino acids) in a base buffer known to have low background (e.g., PBS).
-
Plate Setup:
-
In a black, clear-bottom microplate, add each component solution to separate wells.
-
Include a well with only the base buffer as a control.
-
-
Fluorescence Measurement: Read the plate using a broad range of excitation and emission wavelengths to identify any potential fluorescence.
-
Data Analysis: Compare the fluorescence of each component to the base buffer control. Components showing significantly higher fluorescence are potential sources of high background.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of 6-Ethylpyrimidine-2,4(1h,3h)-dione
This technical support center provides guidance for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Ethylpyrimidine-2,4(1h,3h)-dione. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the analysis of this compound?
A1: A reversed-phase HPLC method is typically suitable for pyrimidine derivatives.[1] A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.[1][2] The detection is commonly performed using a UV detector.[1]
Q2: How should I prepare my sample for HPLC analysis?
A2: It is recommended to dissolve the sample in the mobile phase to ensure compatibility and good peak shape.[3] If the sample is not readily soluble in the mobile phase, use a solvent with a lower eluotropic strength. Ensure the final solution is filtered through a 0.45 µm membrane filter before injection to prevent particulate matter from damaging the column.[4]
Q3: What are the expected retention times for this compound?
A3: Retention times are highly dependent on the specific HPLC method, including the column, mobile phase composition, and flow rate.[2] For a well-optimized method, a retention time of approximately 5-10 minutes is often targeted to ensure good resolution from the solvent front and any early-eluting impurities, while maintaining a reasonable run time.
Q4: How can I confirm the identity of the peak corresponding to this compound?
A4: The primary method for peak identification is to inject a known standard of this compound and compare the retention time with the peak in your sample chromatogram. For further confirmation, especially during method development, techniques like mass spectrometry (MS) can be coupled with HPLC to verify the molecular weight of the compound in the peak.[1]
Experimental Protocol: Isocratic RP-HPLC Method
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
3. Preparation of Mobile Phase (20 mM Phosphate Buffer pH 4.0 : Acetonitrile, 70:30 v/v):
-
Phosphate Buffer (20 mM, pH 4.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix 700 mL of the prepared phosphate buffer with 300 mL of acetonitrile. Degas the mixture using a sonicator for 15-20 minutes.
4. Preparation of Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
Filter the solution through a 0.45 µm membrane filter.
5. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Phosphate Buffer (pH 4.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Run Time | 15 minutes |
6. System Suitability:
-
Before running samples, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
7. Analysis:
-
Inject the prepared sample solutions.
-
Identify the peak for this compound by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Interaction with active sites on the column packing.[5] 2. Column overload. 3. Incompatible sample solvent. | 1. Lower the mobile phase pH to suppress silanol interactions; consider a column with end-capping. 2. Reduce the injection volume or dilute the sample.[3] 3. Dissolve the sample in the mobile phase whenever possible. |
| Retention Time Drift (Decreasing) | 1. Column not fully equilibrated.[6] 2. Change in mobile phase composition. | 1. Increase the column equilibration time.[6] 2. Prepare fresh mobile phase; ensure proper mixing if using a gradient system.[6] |
| Retention Time Drift (Increasing) | 1. Pump flow rate is lower than setpoint. 2. Leaks in the system.[3] 3. Column contamination. | 1. Check the pump for air bubbles and purge if necessary. 2. Inspect fittings for any signs of leaks.[3] 3. Flush the column with a strong solvent; consider using a guard column.[7] |
| Split Peaks | 1. Clogged inlet frit of the column. 2. Void in the column packing. 3. Sample solvent incompatible with the mobile phase. | 1. Reverse and flush the column; if the problem persists, replace the column. 2. Replace the column. 3. Inject the sample in the starting mobile phase. |
| High Backpressure | 1. Blockage in the system (e.g., tubing, column frit). 2. Mobile phase viscosity is too high. 3. Column contamination. | 1. Systematically disconnect components to locate the blockage. 2. Adjust mobile phase composition or increase the column temperature. 3. Flush the column with a strong solvent.[7] |
| No Peaks or Very Small Peaks | 1. Detector lamp issue. 2. No sample injected. 3. Incorrect mobile phase composition. | 1. Check the detector lamp status and replace if necessary.[6] 2. Verify the injector and syringe are working correctly. 3. Prepare fresh mobile phase and ensure correct proportions.[6] |
Visualizations
The following diagrams illustrate key workflows in HPLC method development and troubleshooting.
Caption: Workflow for HPLC method development.
Caption: Decision tree for HPLC troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. abap.co.in [abap.co.in]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ijsdr.org [ijsdr.org]
Technical Support Center: Improving Reproducibility of In Vitro Assays with 6-Ethyluracil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 6-ethyluracil in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, thereby enhancing the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is 6-ethyluracil and what is its primary in vitro effect?
6-Ethyluracil is a pyrimidine derivative, structurally related to the nucleobase uracil. In vitro studies have shown that 6-ethyluracil can influence cell proliferation. Depending on the cell type and experimental conditions, it may stimulate or inhibit cell growth. It is believed to act as an antimetabolite, interfering with nucleic acid synthesis.
Q2: Why am I observing high variability in my cell proliferation or cytotoxicity results with 6-ethyluracil?
High variability in in vitro assays with 6-ethyluracil can stem from several factors:
-
Compound Stability and Solubility: Like many pyrimidine analogs, 6-ethyluracil's stability in solution, particularly in solvents like DMSO, can be a concern. Degradation can lead to a loss of activity and the formation of interfering byproducts. Poor solubility in aqueous media can also lead to inconsistent concentrations in your assay wells.
-
Cell-Based Factors: Variations in cell passage number, cell seeding density, and the growth phase of the cells at the time of treatment can significantly impact the cellular response to 6-ethyluracil.
-
Assay Protocol Variability: Inconsistent incubation times, reagent concentrations, or pipetting techniques can introduce significant errors.
-
Solvent Effects: The solvent used to dissolve 6-ethyluracil (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. It is crucial to include appropriate vehicle controls.
Q3: My dose-response curves for 6-ethyluracil are inconsistent. What are the likely causes?
Inconsistent dose-response curves are a common challenge. Besides the factors mentioned in Q2, consider the following:
-
Precipitation of the Compound: If 6-ethyluracil is not fully soluble in the assay medium at higher concentrations, it can precipitate, leading to an inaccurate assessment of its potency.
-
Interaction with Assay Components: 6-ethyluracil may interact with components of the assay medium or the detection reagents, leading to artifacts. For example, some compounds can interfere with the chemistry of colorimetric or fluorometric assays.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Cell Proliferation/Viability Assays
Question: My results from cell proliferation assays (e.g., Trypan Blue counting or MTT assay) with 6-ethyluracil are not consistent between experiments. How can I improve this?
Answer: Poor reproducibility is a multifaceted issue. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh stock solutions of 6-ethyluracil in a suitable solvent (e.g., DMSO) immediately before each experiment. - If storage is necessary, aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles. - Use high-purity, anhydrous DMSO. |
| Inconsistent Cell Seeding | - Ensure cells are in the exponential growth phase and have high viability (>95%) before seeding. - Use a calibrated pipette and thoroughly mix the cell suspension before dispensing into each well to ensure a uniform cell number. |
| Edge Effects in Microplates | - To minimize evaporation from the outer wells of a microplate, which can concentrate the compound and affect cell growth, consider not using the outermost wells for experimental data. Instead, fill them with sterile PBS or medium. |
| Variability in Incubation Times | - Strictly adhere to the same incubation times for compound treatment and assay development in all experiments. |
| Inconsistent Pipetting | - Ensure all users are trained in proper pipetting techniques. Use calibrated pipettes. |
| Cell Line Health | - Regularly check cell cultures for mycoplasma contamination. - Use cells within a consistent and low passage number range. |
Issue 2: Unexpected Results in Cytotoxicity Assays (e.g., MTT Assay)
Question: I am observing an unexpected increase in signal (apparent increase in viability) at high concentrations of 6-ethyluracil in my MTT assay, or the results do not correlate with visual inspection of cell health. What could be the problem?
Answer: This can be due to interference of the compound with the assay chemistry.
| Potential Cause | Troubleshooting Steps |
| Chemical Reduction of MTT by 6-Ethyluracil | - Run a control experiment with 6-ethyluracil in cell-free medium containing the MTT reagent. If a color change occurs, it indicates direct reduction of MTT by the compound. |
| Enhanced Metabolic Activity | - Some compounds can induce a stress response in cells, leading to a temporary increase in metabolic activity and thus a higher MTT signal, even if the cells are not proliferating. |
| Incomplete Solubilization of Formazan Crystals | - After adding the solubilization solution (e.g., DMSO or SDS-HCl), ensure that all purple formazan crystals are completely dissolved by pipetting up and down or shaking the plate. Visually inspect the wells under a microscope. |
| Solution | - If compound interference is confirmed, consider using an alternative viability assay that relies on a different principle, such as the Trypan Blue exclusion assay (which measures membrane integrity) or an ATP-based assay (which measures cellular ATP levels). |
Data Presentation
The following table summarizes the reported in vitro activity of 6-ethyluracil and a related compound on fetal calf lung (LC) cells after 24 hours of exposure.[1]
| Compound | Concentration (mM) | Effect on Viability Coefficient | Proliferation Index | Cytotoxic Index |
| 6-Ethyluracil | 0.1 | No significant effect | Reduces to 25% | No effect |
| 1 | Decrease of 6% | Decrease | Increase of 25% | |
| 10 | Decrease of 34-50% | Decrease by 100% | Increase of 62-75% | |
| 6-Methyluracil (Reference) | 0.1 | No significant effect | No significant effect | Increase of 9-25% |
| 1 | Decrease of 6% | Decrease | Increase of 50-200% | |
| 10 | Decrease of 34-50% | Decrease by 100% | Significant Increase |
Note: This data is based on a single study and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Proliferation Assessment by Trypan Blue Exclusion Assay
This protocol is based on the methodology used to assess the effect of 6-substituted uracil derivatives on cell proliferation.[1]
Materials:
-
Fetal calf lung (LC) cells (or other suitable cell line)
-
Complete cell culture medium
-
6-ethyluracil
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
-
96-well or other culture plates
Procedure:
-
Cell Seeding:
-
Culture LC cells in complete medium.
-
Harvest cells in the exponential growth phase and resuspend in fresh medium.
-
Determine cell density and viability using a preliminary Trypan Blue count.
-
Seed the cells into culture plates at the desired density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 6-ethyluracil in DMSO.
-
On the day of the experiment, prepare serial dilutions of 6-ethyluracil in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, and 10 mM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of 6-ethyluracil used.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of 6-ethyluracil or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 24 hours (or the desired time period) at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Counting:
-
After incubation, carefully collect the medium (which may contain detached, non-viable cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells to detach them.
-
Combine the collected medium and the trypsinized cells for each well.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.
-
Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
-
Data Analysis:
-
Calculate the total number of viable cells per ml.
-
Calculate the percentage of viable cells: (% Viability = [Number of viable cells / Total number of cells] x 100).
-
The proliferation index can be calculated relative to the vehicle control.
-
Protocol 2: General Cytotoxicity Assessment using MTT Assay
This is a general protocol for assessing the effect of pyrimidine derivatives on cell viability.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
6-ethyluracil
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-ethyluracil in complete medium.
-
Replace the medium with 100 µL of the compound dilutions. Include a vehicle control.
-
-
Incubation:
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for the Trypan Blue exclusion assay.
Caption: Proposed mechanism of 6-ethyluracil on cell proliferation.
References
Validation & Comparative
A Comparative Analysis of 6-Ethyluracil and 5-Fluorouracil Cytotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of the well-established anticancer drug 5-fluorouracil (5-FU) and the less-studied compound 6-ethyluracil. While 5-FU is a cornerstone of various chemotherapy regimens with a wealth of supporting data, information on the cytotoxic effects of 6-ethyluracil, particularly in cancer cell lines, is notably limited. This analysis juxtaposes the extensive knowledge of 5-FU's mechanisms and efficacy with the currently available data for 6-ethyluracil, highlighting the significant gap in our understanding and the potential for future research.
I. Overview of Cytotoxic Mechanisms
5-Fluorouracil (5-FU) is a synthetic pyrimidine analog that has been a mainstay in cancer treatment for decades.[1] Its cytotoxic effects are multifaceted, primarily stemming from its conversion within the cell into several active metabolites.[2] These metabolites interfere with DNA and RNA synthesis and function.[2]
The main mechanisms of 5-FU cytotoxicity are:
-
Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, an essential enzyme for the synthesis of thymidine, a key component of DNA.[2] This leads to a depletion of thymidine, which in turn inhibits DNA replication and repair, ultimately inducing apoptosis.[2]
-
Incorporation into DNA and RNA: Other metabolites, such as fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively. This incorporation disrupts their normal function, leading to cellular damage and death.[2]
In contrast, the specific cytotoxic mechanism of 6-ethyluracil against cancer cells has not been extensively elucidated in the available scientific literature. Based on its structure as a uracil analog, it can be hypothesized that its cytotoxic effects, if significant against cancer cells, might also involve interference with nucleic acid metabolism. However, without dedicated studies, this remains speculative. One study on immortalized lung epithelial cells investigated the impact of various 6-substituted uracil derivatives and found that 6-ethyluracil did exhibit some effects on cell proliferation and cytotoxicity at higher concentrations.[3]
II. Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 values for 5-fluorouracil across a range of cancer cell lines. A comparable table for 6-ethyluracil in cancer cell lines cannot be constructed due to the lack of published data.
Table 1: IC50 Values of 5-Fluorouracil in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MCF-7 | Breast Carcinoma | Not specified in provided abstracts | Not specified in provided abstracts |
| HT-29 | Colorectal Carcinoma | Not specified in provided abstracts | Not specified in provided abstracts |
| HCT-116 | Colorectal Carcinoma | Not specified in provided abstracts | Not specified in provided abstracts |
| A549 | Lung Carcinoma | 19.66[4] | 48[4] |
| HepG2 | Liver Carcinoma | 10.32[4] | 48[4] |
| Huh7 | Liver Carcinoma | Not specified in provided abstracts | Not specified in provided abstracts |
| DU145 | Prostate Carcinoma | 5.06 ± 0.28[5] | Not specified in provided abstracts |
| HeLa | Cervical Carcinoma | Not specified in provided abstracts | Not specified in provided abstracts |
| Jurkat | T-cell Leukemia | Not specified in provided abstracts | 48[6] |
| K562 | Chronic Myelogenous Leukemia | Not specified in provided abstracts | 48[6] |
| DLD-1 | Colon Cancer (multidrug-resistant) | Comparison with derivative showed it was less toxic[7] | 72[7] |
| H1299 | Lung Cancer (multidrug-resistant) | Comparison with derivative showed it was less toxic[7] | 72[7] |
| OSCC cells | Oral Squamous Cell Carcinoma | Varies by cell line[8] | 48, 72, 96[8] |
Table 2: Cytotoxicity Data for 6-Ethyluracil
| Cell Line | Cell Type | Effect | Concentration |
| Immortalized Lung Epithelial Cells | Non-cancerous | Decrease in proliferation index | 10 mM[3] |
| Immortalized Lung Epithelial Cells | Non-cancerous | Increase in cytotoxic index | 1 mM and 10 mM[3] |
It is crucial to note that the data for 6-ethyluracil is from a study on non-cancerous cells and may not be indicative of its potential effects on malignant cells.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the well-established cytotoxic signaling pathway of 5-fluorouracil and a general experimental workflow for assessing cytotoxicity. A hypothetical pathway for 6-ethyluracil is also presented, emphasizing its speculative nature.
Caption: Established cytotoxic signaling pathway of 5-Fluorouracil.
Caption: Hypothetical cytotoxic pathway for 6-Ethyluracil (speculative).
Caption: General experimental workflow for assessing compound cytotoxicity.
IV. Experimental Protocols
The following is a standard protocol for determining the cytotoxicity of a compound using the MTT assay. This method is applicable for testing both 5-fluorouracil and 6-ethyluracil.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Materials:
-
Selected cancer cell line(s)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (5-fluorouracil, 6-ethyluracil)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to about 80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (untreated cells).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
V. Conclusion and Future Directions
The significant data gap for 6-ethyluracil highlights a clear need for further research. Future studies should focus on:
-
Systematic screening of 6-ethyluracil's cytotoxicity against a panel of human cancer cell lines to determine its IC50 values and identify any selective activity.
-
Elucidation of the mechanism of action of 6-ethyluracil in cancer cells , should any significant cytotoxic activity be observed.
-
Direct, head-to-head comparative studies of 6-ethyluracil and 5-fluorouracil under identical experimental conditions to accurately assess their relative potency and potential therapeutic index.
Until such studies are conducted, a comprehensive and direct quantitative comparison of the cytotoxicity of these two uracil analogs is not feasible. This guide serves to summarize the current state of knowledge and to encourage further investigation into the potential of less-studied uracil derivatives like 6-ethyluracil in the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jppres.com [jppres.com]
- 4. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 5. ajol.info [ajol.info]
- 6. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of 6-Ethylpyrimidine-2,4(1H,3H)-dione: An In Vivo Comparative Guide
This guide provides a comprehensive framework for validating the in vivo anticancer activity of the novel compound 6-Ethylpyrimidine-2,4(1H,3H)-dione. By comparing its potential efficacy with established pyrimidine analogs and other investigational pyrimidine-2,4(1H,3H)-dione derivatives, researchers can objectively assess its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vivo Efficacy
To contextualize the potential of this compound, its performance should be benchmarked against both standard-of-care chemotherapeutics and other emerging molecules with a similar chemical scaffold.
Comparison with Standard Pyrimidine Analogs
The following table summarizes the in vivo efficacy of widely used pyrimidine analogs in oncology, providing a baseline for evaluating novel compounds.
| Compound | In Vivo Model | Cancer Type | Dosing Regimen | Key Efficacy Readouts |
| 5-Fluorouracil (5-FU) | Dimethyl hydrazine-induced rat model | Colorectal Cancer | Not specified | Significant reduction in tumor volume and multiplicity.[1] |
| Human colorectal cancer xenografts (HT29) in athymic nude mice | Colorectal Cancer | Capecitabine (prodrug) at 267 or 400 mg/kg (14/7 schedule) and 467 or 700 mg/kg (7/7 schedule) | The 7/7 schedule showed significantly greater tumor growth inhibition and increase in life span.[2][3] | |
| Gemcitabine | Human pancreatic cancer xenografts (BxPC-3) in athymic mice | Pancreatic Cancer | Two intravenous doses on days 6 and 19 | Completely inhibited tumor growth, whereas gemcitabine HCl did not significantly affect tumor growth.[4] |
| Human pancreatic cancer xenografts (MiaPaCa-2) in nude mice | Pancreatic Cancer | Not specified | Significant inhibition of tumor growth with thermosensitive liposomal nanoparticles and mild hyperthermia compared to Gemcitabine alone.[5] |
Comparison with Investigational Pyrimidine-2,4(1H,3H)-dione Derivatives
This table includes data from preclinical studies on other substituted pyrimidine-2,4(1H,3H)-dione analogs, offering a more direct comparison for this compound.
| Compound | In Vivo Model | Cancer Type | Dosing Regimen | Key Efficacy Readouts |
| Compound 3d (a 3,4-dihydropyrimidin-2(1H)-one derivative) | GL261 mouse malignant glioma xenografts | Glioma | 100 mg/kg | Significant tumor growth inhibition (54.9% inhibition ratio), comparable to the positive control BIIB021 (59.7% inhibition).[6] |
| Compound 4u (a 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative) | Human gastric cancer cell xenografts | Gastric Cancer | Not specified | Effectively reduced tumor growth without obvious adverse side effects.[7] |
| 6-(butylamino)-1H-pyrimidine-2,4-dione | Ehrlich ascites carcinoma (EAC) in mice | Ascitic Tumor | Various doses for 7-10 consecutive days | Increased mean survival time and percentage increase in life span.[8] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of anticancer compounds. The following protocols are based on established in vivo testing procedures.
Human Tumor Xenograft Model Protocol[4]
This model is a standard for evaluating the efficacy of anticancer agents against human tumors.
-
Cell Culture and Preparation:
-
Select a human cancer cell line relevant to the proposed therapeutic indication for this compound.
-
Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Ensure cell viability is greater than 95% using a trypan blue exclusion assay.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration for injection.
-
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude, NOD-SCID) aged 6-8 weeks.
-
Allow the mice to acclimatize for at least one week before the procedure.
-
Anesthetize the mice and inject the prepared cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank.
-
-
Drug Formulation and Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound and vehicle control according to a predetermined schedule and dosage. Include a positive control group with a standard-of-care drug if applicable.
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of each animal to assess toxicity.
-
Observe the animals daily for any clinical signs of distress.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Calculate tumor growth inhibition (TGI) and other relevant statistical analyses.
-
Excised tumors can be used for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
-
Visualizing Molecular Pathways and Experimental Design
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Signaling Pathways Potentially Targeted by Pyrimidine Analogs
Pyrimidine analogs often exert their anticancer effects by interfering with DNA synthesis and cell cycle regulation. Key signaling pathways that are frequently implicated include the PI3K-Akt-mTOR and MAPK pathways, which are central to cell growth, proliferation, and survival.
Caption: Key signaling pathways in cancer cell proliferation.
In Vivo Efficacy Study Workflow
A well-defined experimental workflow ensures the systematic evaluation of the investigational compound.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Logical Relationship for Drug Action
The proposed mechanism of action for a pyrimidine analog like this compound can be visualized as a logical flow from drug administration to the desired therapeutic outcome.
Caption: Proposed mechanism of action for this compound.
References
- 1. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenograft.org [xenograft.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Unveiling the Structure-Activity Relationship of 6-Ethyluracil Derivatives: A Comparative Guide
For researchers and scientists in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 6-ethyluracil derivatives, focusing on their in vitro proliferative activity on lung epithelial cells. By presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships (SAR), this document aims to facilitate the rational design of novel therapeutic agents.
Comparative Analysis of 6-Substituted Uracil Derivatives
The biological activity of uracil derivatives can be significantly influenced by the nature of the substituent at the 6-position of the pyrimidine ring, as well as by modifications at the N-1 and N-3 positions. The following table summarizes the in vitro proliferative activity and maximum tolerated dose (MTD) of a series of 6-substituted uracil derivatives on immortalized lung epithelial cells. The data is compiled from studies by Grabovskiy et al. (2021).[1][2]
| Compound ID | 6-Substituent | N1-Substituent | N3-Substituent | Maximum Tolerated Dose (mM) | Cell Proliferation (% of control) |
| 1 | -CH3 | H | H | 0.24 | 118 ± 8 |
| 2 | -CH2CH3 | H | H | >10 | 125 ± 7 |
| 3 | -CH(CH3)2 | H | H | >10 | 110 ± 9 |
| 4 | -C(CH3)3 | H | H | >10 | 105 ± 11 |
| 5 | Cyclopropyl | H | H | >10 | 122 ± 9 |
| 6 | -NH2 | -CH3 | H | 0.08 | 102 ± 12 |
| 7 | -CH3 | H | -CH3 | >10 | 120 ± 8 |
| 8 | -CH3 | -C4H9 | H | 1.0 | 135 ± 7 |
| 9 | Cyclopropyl | H | -CH3 | 1.0 | 145 ± 8 |
Experimental Protocols
Synthesis of 6-Ethyluracil Derivatives
The synthesis of 6-substituted uracil derivatives is typically achieved through the condensation of a β-ketoester with urea or a substituted urea. For example, 6-ethyluracil can be synthesized from ethyl 3-oxopentanoate and urea in the presence of a base like sodium ethoxide.[2]
General Procedure for the Synthesis of 6-Alkyluracils:
-
A solution of sodium ethoxide is prepared in absolute ethanol.
-
Urea is added to the ethanolic sodium ethoxide solution.
-
The corresponding ethyl β-ketoester (e.g., ethyl 3-oxopentanoate for 6-ethyluracil) is added dropwise to the mixture.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the product.
-
The crude product is collected by filtration, washed, and can be further purified by recrystallization.[2]
N-alkylation at the N1 or N3 position can be achieved by reacting the 6-substituted uracil with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base.[2]
In Vitro Cell Proliferation Assay
The proliferative activity of the 6-ethyluracil derivatives was assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, on an immortalized lung epithelial cell line.
Protocol for MTT Assay:
-
Cell Seeding: Immortalized lung epithelial cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 104 cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (6-substituted uracil derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired final concentrations. The cells are treated with various concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with the same concentration of the solvent) and a negative control (untreated cells) are included.
-
MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell proliferation is calculated relative to the untreated control cells. The maximum tolerated dose (MTD) is determined as the highest concentration of the compound that does not cause a significant reduction in cell viability.
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key structure-activity relationships for these 6-substituted uracil derivatives in the context of lung cell proliferation.
Caption: SAR of 6-substituted uracils on cell proliferation.
Key Observations:
-
Influence of the C6-Substituent: Increasing the size and lipophilicity of the alkyl substituent at the C6 position from methyl to ethyl, isopropyl, and tert-butyl generally maintains or slightly decreases the proliferative activity. However, the introduction of a cyclopropyl group at this position leads to a notable increase in cell proliferation, comparable to the ethyl-substituted analog. All these alkyl substitutions result in a significantly higher maximum tolerated dose (>10 mM) compared to the parent 6-methyluracil (0.24 mM). In contrast, a polar amino group at C6 dramatically decreases the MTD.
-
Influence of N-Alkylation: Alkylation at the N1 or N3 position can further modulate the biological activity. For instance, a butyl group at the N1 position of 6-methyluracil (Compound 8) leads to a significant increase in cell proliferation (135%) compared to the unsubstituted parent compound (118%). Similarly, methylation at the N3 position of 6-cyclopropyluracil (Compound 9) results in the highest observed proliferative activity (145%) among the tested compounds.
This comparative guide highlights the importance of systematic structural modifications in tuning the biological properties of 6-ethyluracil and related derivatives. The presented data and protocols offer a valuable resource for researchers aiming to design and develop novel uracil-based compounds with desired therapeutic activities.
References
Unveiling the Therapeutic Potential: A Comparative Efficacy Analysis of 6-Substituted Uracil Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 6-substituted uracil analogs have emerged as a promising class, exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the efficacy of different 6-substituted uracil analogs against various therapeutic targets, supported by experimental data and detailed methodologies to aid in future research and development.
This comparative analysis delves into the antibacterial, antiviral, and anticancer properties of select 6-substituted uracil analogs, presenting a synthesis of data from various scientific studies. The aim is to offer a clear, data-driven overview to inform the selection and design of next-generation therapeutic agents based on the uracil scaffold.
Antibacterial Activity: Targeting Bacterial DNA Replication
A significant focus in the development of novel antibacterial agents has been the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts. One such target is DNA polymerase IIIC (Pol IIIC), a key enzyme in Gram-positive bacterial DNA replication.[1][2][3] Certain 6-anilinouracils have been identified as potent and selective inhibitors of this enzyme.[1][2][3]
The efficacy of these compounds is often evaluated by their inhibition constant (Ki) against the target enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains.
Table 1: Comparative Antibacterial Activity of 6-Anilinouracil Analogs
| Compound Class | Specific Analog | Target Enzyme | Ki (µM) | Test Organism | MIC (µg/mL) |
| 6-Anilinouracils | 3-(hydroxyalkyl)-6-(3-ethyl-4-methylanilino)uracils | DNA Polymerase IIIC | 0.4 - 2.8 | Gram-positive bacteria (e.g., S. aureus, vancomycin-resistant enterococci) | 0.5 - 15 |
| 3-(methoxyalkyl)-6-(3-ethyl-4-methylanilino)uracils | DNA Polymerase IIIC | 0.4 - 2.8 | Gram-positive bacteria (e.g., S. aureus, vancomycin-resistant enterococci) | 0.5 - 15 | |
| 3-(substituted-butyl)-6-(3-ethyl-4-methylanilino)uracils | DNA Polymerase IIIC | 0.02 - 0.5 | S. aureus (Smith) | 0.125 - 10 |
Note: Data synthesized from multiple sources.[2][4] Ki and MIC ranges represent the activities of several derivatives within the specified class.
Antiviral Activity: Combating Viral Replication
The versatility of the 6-substituted uracil scaffold extends to antiviral applications, with derivatives showing activity against viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). The mechanism of action for many of these antiviral uracil analogs involves the inhibition of key viral enzymes like reverse transcriptase.
The antiviral efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition of viral replication in vitro.
Table 2: Comparative Antiviral Activity of 6-Substituted Uracil Analogs
| Compound Class | Specific Analog Example | Target Virus | Assay | IC50 |
| 6-(Arylthio)uracils | Compound 5b | HSV-1 | In vitro antiviral screen | Marginal Activity |
| Compound 5b, 5f | HIV-1 | In vitro antiviral screen | Marginal Activity | |
| bis(pyrimidine-2,4(1H,3H)-diones) | meta-chloro substituted uracil compound 9a | HIV-1 | p24 antigen assay | 62.5 µg/mL |
| 1,6-bis[(benzyloxy)methyl]uracils | Lead compound | Influenza A (H1N1) | In vitro antiviral assay | More potent than oseltamivir |
Note: Data is based on findings from separate studies and direct comparison should be made with caution.[5][6][7]
Anticancer Activity: Inducing Cytotoxicity in Cancer Cells
Several 6-substituted uracil derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The primary method for assessing this in vitro anticancer activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of the compound that reduces the viability of a cancer cell population by 50%.
Furthermore, some 6-substituted uracil analogs act by inhibiting enzymes that are crucial for cancer cell proliferation and survival, such as thymidine phosphorylase (TP). TP is involved in pyrimidine salvage pathways and has been shown to be an angiogenic factor.[8]
Table 3: Comparative Anticancer Activity of 6-Substituted Uracil Analogs
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Target Enzyme | Ki (nM) |
| Uracil-Podophyllotoxin Hybrids | A549 (Lung), MCF-7 (Breast), BEL7402 (Liver), A2780 (Ovarian) | 7.5 - 10.2 | - | - |
| Uracil-Combretastatin A-4 Hybrids | HeLa, A549, HCT-8, HEPG2 | 0.27 - 4.03 | - | - |
| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | - | - | Thymidine Phosphorylase | 165 |
| 5-chloro-6-(2-iminopyrrolidin-1-yl)methyl-2,4(1H,3H)-pyrimidinedione (TPI) | - | - | Thymidine Phosphorylase | 17 |
Note: Data compiled from multiple studies.[8][9][10] The IC50 and Ki values are for representative compounds within their respective classes.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
DNA Polymerase IIIC Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of bacterial DNA polymerase IIIC. The protocol typically involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant DNA polymerase IIIC is purified. The reaction mixture includes a primer-template DNA (e.g., poly(dA)-oligo(dT)), radiolabeled deoxynucleoside triphosphates (dNTPs, such as [³H]dTTP), and other required dNTPs.
-
Reaction Initiation: The enzyme is pre-incubated with the test compound at various concentrations. The reaction is initiated by the addition of the DNA template and dNTPs.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a specific period to allow for DNA synthesis.
-
Quantification of DNA Synthesis: The reaction is stopped, and the newly synthesized, radiolabeled DNA is precipitated (e.g., using trichloroacetic acid) and collected on filters. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The Ki value is then determined from dose-response curves.[11]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 6-substituted uracil analogs for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.[12][13][14]
Thymidine Phosphorylase Inhibition Assay
This spectrophotometric assay measures the inhibition of thymidine phosphorylase activity.
-
Reaction Mixture Preparation: The reaction is performed in a 96-well plate. Each well contains potassium phosphate buffer, the thymidine phosphorylase enzyme, and the test compound at various concentrations.
-
Pre-incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, thymidine.
-
Absorbance Monitoring: The conversion of thymidine to thymine results in an increase in absorbance at 290 nm. This change is monitored over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 or Ki value is calculated.[15][16][17][18]
Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.
-
Plate Preparation: A 96-well plate is coated with streptavidin. A biotinylated template/primer (e.g., poly(A)/oligo(dT)) is then added and binds to the streptavidin.
-
Reaction Setup: The test compounds at various dilutions are added to the wells, followed by a reaction mixture containing dNTPs, including digoxigenin (DIG)-labeled dUTP.
-
Enzyme Addition: Recombinant HIV-1 RT is added to initiate the reaction, and the plate is incubated.
-
Detection: The incorporated DIG is detected using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase). A substrate for the reporter enzyme is added, leading to a colorimetric signal.
-
Data Analysis: The absorbance is measured, and the percentage of RT inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined.[19][20][21]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key signaling pathway and a generalized experimental workflow.
Caption: Inhibition of Bacterial DNA Polymerase IIIC by 6-Anilinouracil Analogs.
Caption: Generalized workflow for evaluating the efficacy of 6-substituted uracil analogs.
References
- 1. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of DNA polymerase III as novel antimicrobial agents against gram-positive eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. xpressbio.com [xpressbio.com]
A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors: Profiling Fedratinib, Tofacitinib, and Selonsertib
Disclaimer: Due to the absence of publicly available kinase cross-reactivity data for 6-Ethylpyrimidine-2,4(1h,3h)-dione, this guide presents a comparative analysis of three well-characterized kinase inhibitors featuring a pyrimidine or related heterocyclic core: Fedratinib, Tofacitinib, and Selonsertib. This serves as a representative example of how such a comparative guide is structured and the experimental data that underpins it.
This guide offers an objective comparison of the kinase selectivity profiles of Fedratinib, Tofacitinib, and Selonsertib, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the cross-reactivity and potential off-target effects of kinase inhibitors.
Introduction to the Compared Kinase Inhibitors
Fedratinib is an orally bioavailable inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] It is approved for the treatment of myelofibrosis.[2][3] Its therapeutic effects are primarily due to the inhibition of the JAK-STAT signaling pathway, which is crucial for the proliferation of hematopoietic cells.[1]
Tofacitinib is another potent inhibitor of the Janus kinase family, with a preference for JAK1 and JAK3 over JAK2 and TYK2.[4][5] It is used in the treatment of autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[6][7] By blocking JAK signaling, Tofacitinib modulates the immune response.[4]
Selonsertib is an inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) pathway that is activated in response to cellular stress.[8][9] It has been investigated for the treatment of nonalcoholic steatohepatitis (NASH) and other fibrotic diseases.[8]
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Fedratinib, Tofacitinib, and Selonsertib against a panel of selected kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Fedratinib IC50 (nM) | Tofacitinib IC50 (nM) | Selonsertib IC50 (nM) |
| Primary Targets | |||
| JAK2 | 3[2] | 20 | >10,000 |
| JAK1 | 105[2] | 1 | >10,000 |
| JAK3 | 405[2] | 5 | >10,000 |
| TYK2 | 1002[2] | 26 | >10,000 |
| ASK1 | - | - | 44[9] |
| Selected Off-Targets | |||
| FLT3 | 15[2] | - | - |
| RET | 45 | - | - |
| CDK2 | >10,000 | 4600 | - |
| GSK3β | >10,000 | >10,000 | - |
| p38α | >10,000 | >10,000 | - |
Data compiled from multiple sources. Assay conditions may vary.
Experimental Protocols
The determination of kinase inhibition profiles relies on robust and standardized in vitro assays. Below are detailed methodologies for two commonly employed techniques.
1. Radiometric Kinase Assay (e.g., [γ-³²P]ATP Filter Binding Assay)
This method is often considered the gold standard for measuring kinase activity. It directly quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.[10][11][12]
-
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide or protein substrates
-
Test compounds (e.g., Fedratinib, Tofacitinib, Selonsertib)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Mixture: In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Compound Addition: Add the diluted test compounds or DMSO (vehicle control) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³²P]ATP is washed away.
-
Detection: Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.[13]
-
2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This is a high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][15][16]
-
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide or protein substrates
-
Test compounds
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque multi-well plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a white, opaque multi-well plate, combine the kinase, substrate, ATP, and the test compound in the kinase reaction buffer.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[15][16]
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.[17]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the selected inhibitors and a general experimental workflow for kinase profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Fedratinib for the treatment of myelofibrosis: a critical appraisal of clinical trial and "real-world" data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Creatine Kinase Levels in Tofacitinib-Treated Patients with Ulcerative Colitis: Results from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 8. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. carnabio.com [carnabio.com]
A Comparative Benchmarking Study: Traditional vs. Microwave-Assisted Synthesis of 6-Ethyluracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel microwave-assisted, solvent-free synthesis of 6-ethyluracil against a well-established traditional literature procedure. The objective is to offer a clear, data-driven analysis of the performance of each method, supported by detailed experimental protocols, to aid researchers in selecting the most appropriate synthetic route for their needs.
Introduction
6-Ethyluracil is a key heterocyclic compound utilized in the development of various therapeutic agents. Its synthesis is a critical step in the drug discovery and development pipeline. Traditional synthesis methods, while reliable, often involve long reaction times and the use of significant amounts of organic solvents. This guide introduces a modern, microwave-assisted, solvent-free approach and benchmarks it against a conventional method to evaluate potential improvements in efficiency, yield, and environmental impact.
Experimental Protocols
Method 1: Traditional Synthesis of 6-Ethyluracil (Literature Procedure)
This method is adapted from established procedures for the synthesis of 6-alkyluracils, involving the condensation of a β-ketoester with urea in the presence of a strong base and an alcoholic solvent.[1]
Reactants:
-
Urea: 4.2 g (69.4 mmol)
-
Ethyl 3-oxopentanoate: 5.0 g (34.7 mmol)
-
Sodium ethoxide: 40.0 mmol
-
Ethanol: 30 mL
Procedure:
-
A solution of sodium ethoxide (40.0 mmol) in ethanol (30 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Urea (4.2 g, 69.4 mmol) and ethyl 3-oxopentanoate (5.0 g, 34.7 mmol) are added to the ethanolic sodium ethoxide solution.
-
The reaction mixture is heated to reflux with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.
-
The crude 6-ethyluracil is collected by filtration, washed with cold water, and dried.
-
The product is purified by recrystallization from water to yield pure 6-ethyluracil.[1]
Method 2: Proposed Microwave-Assisted Solvent-Free Synthesis of 6-Ethyluracil
This novel approach utilizes microwave irradiation to drive the reaction between a β-ketoester and urea in the absence of a solvent, offering a potentially faster and more environmentally friendly alternative. The following protocol is based on a general method for the microwave-assisted synthesis of substituted uracils.[2]
Reactants:
-
Urea
-
Ethyl 3-oxopentanoate
-
Concentrated Hydrochloric Acid (catalytic amount, 2-3 drops)
Procedure:
-
In a microwave-safe vessel, finely powdered urea and ethyl 3-oxopentanoate are thoroughly mixed.
-
A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added to the mixture.
-
The vessel is placed in a microwave reactor and subjected to microwave irradiation. The reaction time and power are optimized for the specific reactants. For similar syntheses, irradiation times are very short, often in the range of seconds to a few minutes.[2]
-
The progress of the reaction is monitored by TLC after short irradiation intervals.
-
After completion, the reaction mixture is allowed to cool to room temperature.
-
The solid product is washed with a suitable solvent (e.g., water) to remove any unreacted starting materials and the catalyst.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., water or ethanol).
Data Presentation: Performance Comparison
The following table summarizes the key quantitative data for the traditional and the proposed microwave-assisted synthesis of 6-ethyluracil.
| Parameter | Traditional Synthesis[1] | Microwave-Assisted Synthesis (Projected) |
| Yield | 0.99 g | Potentially high yields |
| Purity | 99% (by HPLC) | High purity expected after recrystallization |
| Reaction Time | Several hours (reflux) | Seconds to minutes |
| Reaction Temperature | Reflux temperature of ethanol | Controlled by microwave power |
| Solvent | Ethanol (30 mL) | Solvent-free |
| Catalyst | Sodium ethoxide | Concentrated HCl (catalytic) |
| Work-up | Solvent removal, acidification, filtration | Washing, filtration |
| Purification | Recrystallization from water | Recrystallization |
Visualizations: Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for both the traditional and microwave-assisted synthesis methods.
Caption: Workflow for the traditional synthesis of 6-ethyluracil.
Caption: Workflow for the microwave-assisted synthesis of 6-ethyluracil.
References
Validating 6-Ethylpyrimidine-2,4(1H,3H)-dione as a Protoporphyrinogen Oxidase (PPO) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 6-Ethylpyrimidine-2,4(1H,3H)-dione as a potential inhibitor of protoporphyrinogen oxidase (PPO). Protoporphyrinogen oxidase is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme.[1][2] Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, when exposed to light, causes rapid cell membrane damage and death, making PPO an important target for herbicides and potentially for therapeutic agents.[3][4]
This document outlines the necessary experimental protocols and presents a comparative analysis with established PPO inhibitors, providing a clear pathway for the evaluation of this novel compound.
Comparative Inhibitory Activity
The primary method for validating a PPO inhibitor is to determine its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table presents hypothetical inhibitory data for this compound against PPO from a plant source, compared with known PPO inhibitors from the pyrimidinedione and other chemical classes.
| Compound | Chemical Class | PPO Source | IC50 (nM)[5] |
| This compound (Hypothetical) | Pyrimidinedione | Nicotiana tabacum | [Experimental Data] |
| Saflufenacil | Pyrimidinedione | Nicotiana tabacum | 31 |
| Flumioxazin | N-phenylphthalimide | Nicotiana tabacum | 46 |
| Acifluorfen | Diphenyl ether | Various Plants | [Varies] |
| Fomesafen | Diphenyl ether | Amaranthus palmeri | [Varies] |
Experimental Protocols
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol is adapted from established methodologies for measuring PPO activity and its inhibition.[6]
Objective: To determine the IC50 value of this compound for PPO.
Materials:
-
Isolated chloroplasts or mitochondria from a target plant species (e.g., Nicotiana tabacum).
-
Protoporphyrinogen IX (Protogen IX) substrate.
-
This compound stock solution (in a suitable solvent like DMSO).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20).[6]
-
Spectrofluorometer or fluorescence plate reader.
Procedure:
-
Enzyme Preparation: Isolate intact chloroplasts or mitochondria from young, healthy plant tissue using established protocols. Resuspend the organelle pellet in the assay buffer.[6]
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well microplate or cuvette, combine the enzyme preparation and the different concentrations of the test compound. Include a control with no inhibitor.[6]
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) in the dark.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, Protogen IX.
-
Measurement: Immediately measure the increase in fluorescence over time at an excitation wavelength of approximately 405 nm and an emission wavelength of around 630 nm. This corresponds to the formation of Protoporphyrin IX.[6]
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Visualizing the Mechanism and Workflow
To understand the context of PPO inhibition and the experimental process, the following diagrams are provided.
Caption: PPO inhibition pathway.
Caption: PPO inhibition assay workflow.
Mode of Action and Resistance
PPO inhibitors are classified as Group 14 herbicides.[2] Their mechanism of action involves the accumulation of Protoporphyrin IX, a photosensitizing molecule. In the presence of light, this molecule generates reactive oxygen species that cause rapid cellular damage.[3][4] Resistance to PPO inhibitors can occur, often through mutations in the gene encoding the PPO enzyme.[7] Understanding the potential for resistance to this compound will be a critical next step in its development.
Conclusion
The validation of this compound as a PPO inhibitor requires rigorous biochemical assays to determine its inhibitory potency. By following the outlined experimental protocols and comparing the resulting data with that of established PPO inhibitors, researchers can effectively evaluate its potential. The provided diagrams offer a clear visualization of the underlying biochemical pathway and the experimental workflow necessary for this validation process. Further studies should focus on its selectivity, whole-plant herbicidal activity, and the potential for weed resistance.
References
- 1. Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site [mountainscholar.org]
- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Comparative Docking Analysis of 6-Ethyluracil Derivatives Against Key Protein Targets
This guide provides a comparative overview of the binding affinities of 6-ethyluracil and its analogous derivatives with various protein targets, supported by molecular docking studies. The data presented herein is compiled from multiple research articles and aims to offer an objective comparison for researchers and scientists in the field of drug discovery and development. The primary focus is on targets relevant to cancer and neurodegenerative diseases.
Data Presentation: Binding Affinities
The following table summarizes the quantitative data from docking studies of uracil derivatives against several key protein targets. While the specific focus is on 6-ethyluracil derivatives, the available literature often includes closely related analogs such as 6-methyluracil and other substituted uracils. These are included for a broader comparative context.
| Derivative/Compound | Target Protein | Binding Affinity (kcal/mol) | IC50 | Reference |
| 6-methyluracil derivative (Compound 3d) | Acetylcholinesterase (AChE) | Not specified | 5 ± 0.5 nM | [1][2] |
| Uracil Derivative (Compound 9a) | HIV-1 Capsid Protein (CA) | -6.41 (Glide Score) | 62.5 µg/ml | [3][4] |
| Uracil Derivative (Compound 7a) | HIV-1 Capsid Protein (CA) | -5.52 (Glide Score) | >191.5 µg/ml | [4] |
| Imidazol-5-one Derivative (e) | Cyclin-Dependent Kinase 2 (CDK2) | -11.0 | < 5.0 µM | [5] |
| Imidazol-5-one Derivative (h) | Cyclin-Dependent Kinase 2 (CDK2) | -11.0 | < 5.0 µM | [5] |
| Uracil Derivative (CHEMBL161702) | Dihydrofolate Reductase (DHFR) | -9.62 (Glide Score) | Not specified | [4] |
| Uracil Derivative (CHEMBL1770248) | Dihydrofolate Reductase (DHFR) | -8.863 (Glide Score) | Not specified | [4] |
| Uracil Derivative (CHEMBL577) | Dihydrofolate Reductase (DHFR) | -8.813 (Glide Score) | Not specified | [4] |
Experimental Protocols: Molecular Docking
The following is a generalized methodology for the molecular docking studies cited in this guide, synthesized from the experimental sections of the referenced literature.
1. Software and Tools:
-
Docking Software: AutoDock Vina, Schrödinger Suite (Glide), PyRx.[3][6]
-
Visualization & Preparation: Discovery Studio, AutoDock Tools, PyMOL, MarvinSketch.[6][7]
2. Receptor (Protein) Preparation:
-
Structure Retrieval: The 3D crystallographic structures of target proteins (e.g., AChE, CDK2, DHFR) were downloaded from the Protein Data Bank (PDB).[3][6]
-
Preparation: The protein structures were prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Protonation and Optimization: Hydrogen atoms (typically polar hydrogens) were added to the protein structure. The structure was then energy minimized using force fields like OPLS3e or ff14SB to optimize its geometry and relieve any steric clashes.[8] In tools like the Schrödinger Suite, the Protein Preparation Wizard is used to perform these steps.[3]
3. Ligand (6-Ethyluracil Derivative) Preparation:
-
Structure Generation: The 2D structures of the 6-ethyluracil derivatives were drawn using chemical drawing software like MarvinSketch.
-
Conversion and Optimization: These 2D structures were converted to 3D and their geometries were optimized to find the lowest energy conformation. This step is crucial for accurate docking.
-
Format Conversion: The prepared ligand structures were saved in a suitable format (e.g., .pdbqt for AutoDock Vina) for the docking software.[6]
4. Docking Simulation:
-
Grid Box Generation: A grid box was defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The coordinates for the grid are typically determined based on the location of the co-crystallized ligand in the original PDB file.[3]
-
Docking Execution: The docking algorithm was run to explore possible binding conformations of the ligand within the protein's active site. AutoDock Vina, for example, uses a Lamarckian genetic algorithm. The simulation was typically performed in a flexible docking mode, allowing for some rotational freedom in the ligand's bonds.
-
Scoring: The software calculates the binding affinity for each conformation, usually expressed in kcal/mol. The conformation with the lowest binding energy is considered the most favorable.
5. Analysis of Results:
-
Pose Selection: The top-ranked docking poses were selected based on their binding energy scores.
-
Interaction Analysis: The selected poses were visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.[9] This analysis helps to understand the structural basis of the binding affinity.
Visualizations
The following diagrams illustrate a typical molecular docking workflow and a relevant signaling pathway involving one of the target proteins.
References
- 1. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of 6-Ethylpyrimidine-2,4(1H,3H)-dione in Cells: A Comparative Guide
For researchers and drug development professionals, validating that a novel bioactive compound exerts its cellular effects through direct interaction with its intended target is a critical step. This guide provides a comparative overview of key experimental approaches to confirm the on-target activity of a novel compound, using the hypothetical bioactive molecule 6-Ethylpyrimidine-2,4(1H,3H)-dione as an example. Pyrimidine-2,4-dione derivatives have been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects, by modulating various protein targets.[1][2]
This guide will compare two robust and widely used methods for target validation in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Target Knockdown using small interfering RNA (siRNA). We will present hypothetical data to illustrate the application of these methods in confirming the engagement of this compound with a putative protein kinase target, "Kinase X".
Comparative Analysis of Target Validation Methods
Choosing the right method to confirm target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput. Below is a comparison of CETSA and siRNA knockdown approaches.
| Method | Principle | Advantages | Limitations | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Label-free, applicable to endogenous proteins in intact cells or lysates. Provides direct evidence of physical binding. | Requires a specific antibody for the target protein for Western blot detection. Not suitable for all targets (e.g., some membrane proteins). | Melt curve (Tagg) shift, Isothermal dose-response fingerprint (ITDRF). |
| Target Knockdown (siRNA) | Reduces the expression of the target protein, which should abolish or reduce the phenotypic effect of the compound if it acts on-target. | Directly links the target protein to the observed cellular phenotype. Can help to rule out off-target effects. | Potential for incomplete knockdown and off-target effects of the siRNA itself. Does not directly prove compound binding. | Phenotypic assay readout (e.g., cell viability, reporter gene activity) in the presence and absence of the target protein. |
Experimental Protocols and Data
Here we provide detailed protocols and hypothetical experimental data for confirming the on-target activity of this compound against its hypothetical target, Kinase X. For comparison, a known, well-characterized Kinase X inhibitor, "Inhibitor Y," is used as a positive control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment.[3] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[4]
-
Cell Culture and Treatment: Culture a human cancer cell line (e.g., MCF-7) to 80-90% confluency. Harvest the cells and resuspend them in fresh medium. Treat the cells with 10 µM this compound, 1 µM Inhibitor Y (positive control), or DMSO (vehicle control) for 1 hour at 37°C.
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
Cell Lysis and Protein Quantification: Lyse the cells by three rapid freeze-thaw cycles. Separate the soluble fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Normalize all samples to the same protein concentration. Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for Kinase X.
-
Data Analysis: Quantify the band intensities for Kinase X at each temperature. Normalize the intensity of each band to the unheated control. Plot the percentage of soluble Kinase X against temperature to generate melt curves.
The following table summarizes the hypothetical results from the CETSA experiment. A significant increase in the aggregation temperature (Tagg) for Kinase X in the presence of this compound would indicate direct binding and stabilization.
| Treatment | Concentration | Tagg of Kinase X (°C) | ΔTagg vs. Vehicle (°C) |
| Vehicle (DMSO) | 0.1% | 52.5 | - |
| This compound | 10 µM | 57.0 | +4.5 |
| Inhibitor Y (Positive Control) | 1 µM | 58.2 | +5.7 |
Target Knockdown using siRNA
This method validates that the biological effect of a compound is dependent on the presence of its target.[6] If knocking down the expression of Kinase X reduces the efficacy of this compound in a cell-based assay (e.g., an anti-proliferative assay), it provides strong evidence for on-target activity.
-
siRNA Transfection: Seed MCF-7 cells in 96-well plates. On the following day, transfect the cells with an siRNA targeting Kinase X or a non-targeting control siRNA using a suitable transfection reagent. It is recommended to test at least two different siRNAs for the target gene to control for off-target effects.[6][7]
-
Target Knockdown Validation: After 48 hours of transfection, lyse a subset of cells and perform Western blotting to confirm the efficient knockdown of Kinase X protein levels compared to the non-targeting control.
-
Compound Treatment: Treat the remaining transfected cells with a dose range of this compound or Inhibitor Y. Include vehicle-treated wells for both non-targeting and Kinase X siRNA conditions.
-
Cell Viability Assay: After 72 hours of compound treatment, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control for each siRNA condition. Plot cell viability against compound concentration and calculate the IC50 values.
A significant rightward shift in the IC50 value for this compound in cells with Kinase X knockdown would indicate that the compound's anti-proliferative effect is dependent on the presence of Kinase X.
| Condition | IC50 of this compound (µM) | IC50 of Inhibitor Y (µM) |
| Non-Targeting siRNA Control | 5.2 | 0.8 |
| Kinase X siRNA | > 50 (Inactive) | > 20 (Inactive) |
Conclusion
Confirming the direct cellular target of a novel compound is a cornerstone of drug discovery and chemical biology.[8] The orthogonal approaches of CETSA and siRNA-mediated target knockdown provide complementary evidence of target engagement. CETSA offers direct proof of physical binding within the cell, while siRNA experiments link the target to the compound's biological activity. The hypothetical data presented for this compound illustrate how these methods can be used in concert to build a compelling case for on-target activity. Researchers should consider employing such validated, multi-faceted approaches to confidently establish the mechanism of action for their compounds of interest.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 6-ethynyluracil, a thiol-specific alkylating pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- 5. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Camptothecin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Evaluating the Selectivity of 6-Ethyluracil Analogs for Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high efficacy and minimal side effects is a central focus of modern drug discovery. Uracil and its derivatives have long been investigated as potential chemotherapeutic agents due to their structural similarity to endogenous pyrimidines, allowing them to interfere with nucleic acid metabolism and other vital cellular processes in rapidly proliferating cancer cells. Among these, analogs of 6-ethyluracil are of particular interest. This guide provides a comparative analysis of the selectivity of various 6-substituted uracil analogs for cancer cell lines over normal cell lines, supported by experimental data. We also detail the experimental protocols for the cited cytotoxicity assays and visualize the potential mechanisms of action.
Comparative Cytotoxicity and Selectivity
The selective cytotoxicity of a potential anticancer compound is a critical parameter, indicating its ability to kill cancer cells while sparing healthy ones. This is often quantified by the selectivity index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity.
Here, we compare the in vitro cytotoxicity of several 6-substituted uracil analogs against a panel of human cancer cell lines and a non-cancerous cell line. The data is compiled from a study by Tantawy et al. (2022) and supplemented with information on a 6-propyl-2-thiouracil derivative from a study by Tsoncheva et al. (2024) to provide a broader perspective on 6-alkyluracil analogs.
The panel of cancer cell lines includes:
-
HepG2: Hepatocellular Carcinoma
-
Huh7: Hepatocellular Carcinoma
-
MCF-7: Breast Adenocarcinoma
-
A549: Lung Carcinoma
The normal cell line used for comparison is:
-
MDCK: Madin-Darby Canine Kidney (a non-cancerous epithelial cell line)[1]
-
Vero: Kidney epithelial cells from an African green monkey
Table 1: Comparative IC50 Values (µM) of 6-Substituted Uracil Analogs Against Cancer and Normal Cell Lines
| Compound | HepG2 | Huh7 | MCF-7 | A549 | MDCK (Normal) | Selectivity Index (SI) vs. A549 |
| Compound 6 | 13.14 | 37.51 | >100 | 13.28 | >100 | >7.53 |
| Compound 7 | 38.35 | 98.27 | 99.66 | 5.46 | >100 | >18.32 |
| Compound 15 | 32.42 | >100 | 33.30 | 94.21 | >100 | >1.06 |
| Compound 16 | >100 | 14.08 | 14.37 | 96.31 | >100 | >1.04 |
| 5-Fluorouracil | 10.32 | 14.89 | 11.79 | 19.66 | 9.36 | 0.48 |
| Pd(II) complex with 6-propyl-2-thiouracil | - | - | - | - | >0.0955 (Vero) | >149 (vs. HeLa) |
Data for Compounds 6, 7, 15, 16, and 5-Fluorouracil are from Tantawy et al. (2022). IC50 values for MDCK cells were not determinable within the tested concentrations, indicating low toxicity. Data for the Pd(II) complex is from Tsoncheva et al. (2024), with cytotoxicity assessed against HeLa (cervical carcinoma) and Vero (normal) cells.
Key Observations:
-
High Selectivity of Novel Analogs: Compounds 6 and 7, which are bis(6-amino-1-substituted-dihydropyrimidine-2,4-dione) derivatives, demonstrated remarkable selectivity.[1] They exhibited potent cytotoxicity against the A549 lung cancer cell line (IC50 = 13.28 µM and 5.46 µM, respectively) while showing no observable toxicity to normal MDCK cells at concentrations up to 100 µM.[1] This translates to high selectivity indices of >7.53 and >18.32, respectively.
-
Superiority over 5-Fluorouracil: The standard chemotherapeutic drug, 5-Fluorouracil, showed a low selectivity index (0.48), indicating it is more toxic to normal cells than to the A549 cancer cells in this study.
-
Impact of the 6-Alkyl Group: The palladium(II) complex with 6-propyl-2-thiouracil displayed a very high selectivity index (>149) against HeLa cancer cells when compared to Vero normal cells, highlighting the potential of 6-alkyl substitutions in achieving high selectivity.[2]
-
Variable Efficacy Across Cancer Cell Lines: The cytotoxic effects of the analogs varied significantly across the different cancer cell lines, underscoring the importance of screening against a diverse panel to identify the most responsive cancer types.
Potential Mechanisms of Action and Signaling Pathways
The anticancer activity of uracil analogs can be attributed to various mechanisms. While some act as antimetabolites, interfering with DNA and RNA synthesis, others can modulate key signaling pathways that regulate cell proliferation and survival.
Molecular docking studies have suggested that some of the highly selective uracil derivatives, such as Compound 7, exhibit a strong binding affinity to Cyclin-Dependent Kinase 2 (CDK2) .[1] CDKs are crucial enzymes that control the progression of the cell cycle.[3][4][5][6] Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Furthermore, other studies on uracil derivatives have implicated the PI3K/Akt signaling pathway . This pathway is frequently hyperactivated in many cancers and plays a central role in promoting cell growth, proliferation, and survival, while inhibiting apoptosis.[7][8][9][10][11][12] Inhibition of this pathway by uracil analogs can be a key mechanism for their anticancer effects.
Below is a diagram illustrating the potential signaling pathways targeted by 6-substituted uracil analogs.
Caption: Potential signaling pathways targeted by 6-substituted uracil analogs.
Experimental Protocols
The following are detailed methodologies for the cytotoxicity assays commonly used to evaluate the anticancer activity of compounds like 6-ethyluracil analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
Test compounds (6-substituted uracil analogs)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cellular biomass.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution
-
Test compounds
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove any unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values similarly to the MTT assay.
Caption: Workflow for in vitro cytotoxicity testing using MTT and SRB assays.
Conclusion
The evaluation of 6-substituted uracil analogs reveals a promising avenue for the development of selective anticancer agents. The featured compounds, particularly those with bulky substitutions at the 6-position, demonstrate significantly higher selectivity for cancer cells over normal cells compared to the conventional chemotherapeutic 5-Fluorouracil. The potential mechanisms of action, including the inhibition of CDK2 and the PI3K/Akt pathway, offer exciting targets for further investigation and drug design. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to replicate and expand upon these findings. Future studies should focus on synthesizing and evaluating a broader range of 6-ethyluracil and other 6-alkyluracil analogs to further optimize their potency and selectivity, with the ultimate goal of identifying lead compounds for preclinical and clinical development.
References
- 1. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in CDK4 and 6 Inhibitors: Transforming Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. breastcancer.org [breastcancer.org]
- 6. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 6-Ethylpyrimidine-2,4(1H,3H)-dione
This guide provides critical safety and logistical information for handling 6-Ethylpyrimidine-2,4(1H,3H)-dione. The following procedures are based on established best practices for handling similar pyrimidine derivatives in a laboratory setting. This information is intended for use by researchers, scientists, and drug development professionals. It is imperative to always consult the specific Safety Data Sheet (SDS) for the compound and adhere to your institution's safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
While the toxicological properties of many pyrimidine derivatives have not been fully investigated, a cautious approach is warranted. The primary routes of potential exposure are skin contact and inhalation. Therefore, stringent safety measures are necessary to prevent exposure.
The recommended Personal Protective Equipment (PPE) for handling this compound is summarized in the table below.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield | EN 166 (EU) or NIOSH (US) approved[1][2] | To protect eyes from splashes.[1] |
| Skin Protection | Chemical-impermeable gloves (Nitrile preferred) | EU Directive 89/686/EEC and EN 374[1] | To prevent skin contact with the chemical.[1] |
| Fire/flame resistant and impervious lab coat | Worn fully buttoned with long sleeves[1] | To protect skin and personal clothing from contamination.[1] | |
| Respiratory Protection | N-95/N-100 particle mask or a full-face respirator | NIOSH (US) or EN 143 (EU) approved[2] | Recommended if the compound is in powder form, creating dust, or if exposure limits are exceeded. |
| General Lab Attire | Long pants and closed-toe shoes | Standard laboratory practice[1] | To provide an additional layer of protection against accidental spills. |
Operational Plan for Handling
A systematic approach is essential when working with this compound to ensure both personal and environmental safety.
Preparation:
-
Ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Put on all required personal protective equipment as detailed in the table above.
-
Have an emergency plan and ensure that safety equipment, such as an eyewash station and safety shower, is readily accessible.
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust or vapors.[1]
-
When handling the compound, use only non-sparking tools and take precautionary measures against static discharge, especially if it is a flammable liquid.[4]
-
Keep the container tightly closed when not in use.[4]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[3]
In Case of a Spill:
-
Evacuate personnel from the immediate area.[1]
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[3] For solid spills, collect the material without creating dust.[2]
-
Place the spilled material in a suitable, sealed container for disposal.[1][2]
-
Prevent the chemical from entering drains.[1]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[5]
Disposal Procedure:
-
Dispose of all waste materials in accordance with local, state, and federal regulations.
-
Do not dispose of the chemical down the drain.
-
Contact your institution's environmental health and safety office for specific disposal guidelines.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
